Gefitinib-based PROTAC 3
説明
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKHWYZMNLEPJ-TZSMONEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57ClFN7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of Gefitinib-based PROTAC 3, a novel PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this potent and selective EGFR degrader.
Introduction to this compound
This compound is a heterobifunctional molecule engineered for the targeted degradation of EGFR. It consists of three key components:
-
A Gefitinib Moiety: This serves as the warhead that specifically binds to the kinase domain of EGFR.
-
A von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Ligand: This moiety recruits the VHL E3 ligase, a component of the cellular ubiquitin-proteasome system.
-
A Flexible Linker: This connects the Gefitinib and VHL ligand, enabling the formation of a stable ternary complex.
By bringing EGFR and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the 26S proteasome. This event-driven mechanism offers a distinct advantage over traditional small-molecule inhibitors, which only block the protein's function.
Core Mechanism of Action
The primary mechanism of action of this compound involves a series of orchestrated molecular events leading to the selective degradation of EGFR.
Ternary Complex Formation
The initial and critical step is the formation of a ternary complex consisting of EGFR, this compound, and the VHL E3 ligase. The Gefitinib portion of the PROTAC binds to the ATP-binding site of the EGFR kinase domain, while the VHL ligand moiety simultaneously recruits the VHL E3 ligase. The linker's length and composition are optimized to facilitate a productive orientation of EGFR and VHL within the complex.
Ubiquitination of EGFR
Once the ternary complex is formed, the VHL E3 ligase acts as a scaffold, bringing the E2 ubiquitin-conjugating enzyme into proximity with EGFR. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of EGFR. The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, which serves as a degradation signal.
Proteasomal Degradation
The polyubiquitinated EGFR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves EGFR into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of EGFR degradation, acting in a catalytic manner.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies, primarily through the determination of the half-maximal degradation concentration (DC50).
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | [1][2] |
| H3255 | L858R | 22.3 | [1][2] |
These values demonstrate the potent and selective degradation of mutant EGFR at nanomolar concentrations.
Downstream Signaling Pathways
Degradation of EGFR by this compound leads to the sustained inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation and survival. Key affected pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Downstream Signaling Pathways Inhibited by PROTAC 3.
Experimental Protocols
The characterization of this compound relies on a suite of established experimental protocols.
Western Blotting for EGFR Degradation
This technique is used to quantify the reduction in EGFR protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, H3255) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for total EGFR. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control to determine the percentage of degradation.
Cell Viability Assay
These assays determine the effect of EGFR degradation on cancer cell proliferation.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the physical interaction between EGFR, the PROTAC, and the VHL E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against VHL (or EGFR) conjugated to magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EGFR and VHL to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of EGFR induced by the PROTAC.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and an ATP regenerating system in ubiquitination buffer.
-
Addition of Core Components: Add recombinant EGFR, VHL E3 ligase complex, and this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody specific for ubiquitin to detect polyubiquitinated EGFR, which will appear as a high-molecular-weight smear.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a potent and selective degrader of EGFR, operating through a well-defined mechanism of inducing ternary complex formation, ubiquitination, and proteasomal degradation. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The ability of this PROTAC to eliminate EGFR protein offers a promising therapeutic strategy to overcome the limitations of traditional EGFR inhibitors in cancer therapy. Further research and development in this area hold significant potential for advancing targeted protein degradation as a mainstream therapeutic modality.
References
Gefitinib-Based PROTAC 3: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a pioneering molecule in the field of targeted protein degradation. This document details its structure, a plausible synthetic route, and the experimental protocols for its biological evaluation, with a focus on its mechanism of action in degrading the Epidermal Growth Factor Receptor (EGFR).
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins. This compound was the first successful PROTAC reported to target a receptor tyrosine kinase, EGFR, for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This approach presents several advantages over traditional inhibition, including the potential to overcome kinase inhibitor resistance and address scaffolding functions of the target protein.[3]
Structure and Properties
This compound is composed of three key components: the EGFR inhibitor Gefitinib, a linker, and a ligand for the VHL E3 ubiquitin ligase.
Chemical Structure:
Molecular Formula: C₄₇H₅₇ClFN₇O₈S
Molecular Weight: 934.52 g/mol
Quantitative Data
The biological activity of this compound has been characterized in non-small-cell lung cancer (NSCLC) cell lines harboring activating mutations in EGFR.
| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | >95 | [4] |
| H3255 | L858R | 22.3 | >95 | [4] |
Table 1: In Vitro Degradation Profile of this compound. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were determined by Western blot analysis after a 16-hour treatment.
Synthesis
The synthesis of this compound involves a multi-step process that couples the three main components. Below is a plausible synthetic scheme based on established methods for PROTAC synthesis.
Synthesis of the Gefitinib-Linker Intermediate
The synthesis would begin by modifying Gefitinib to introduce a linker attachment point. A common strategy is to replace a solvent-exposed moiety of the inhibitor with a functionalized linker.
Synthesis of the VHL Ligand-Linker Intermediate
The VHL ligand is synthesized with a reactive group on the linker to enable coupling with the modified Gefitinib.
Final Coupling Reaction
The Gefitinib-linker and VHL ligand-linker intermediates are then coupled to form the final PROTAC molecule. This is often achieved through amide bond formation or click chemistry.
Note: Detailed, step-by-step synthetic protocols with characterization data (NMR, MS) would be found in the supplementary information of the primary literature describing this compound.[3]
Experimental Protocols
Cell Culture
HCC827 and H3255 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for EGFR Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of this compound.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize EGFR levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[5][6]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound induces the degradation of EGFR.
Caption: Mechanism of EGFR degradation by this compound.
Experimental Workflow for Determining EGFR Degradation
The following diagram outlines the key steps in the experimental workflow to assess the efficacy of this compound.
Caption: Workflow for assessing PROTAC-mediated EGFR degradation.
Conclusion
This compound serves as a foundational tool for the study of targeted protein degradation of receptor tyrosine kinases. Its potent and selective degradation of mutant EGFR highlights the potential of the PROTAC technology to address challenges in cancer therapy. This guide provides the essential structural, synthetic, and methodological information for researchers to further explore and build upon this important chemical probe.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of EGFR PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift. While traditional small-molecule inhibitors have demonstrated significant clinical success, the emergence of acquired resistance remains a formidable challenge. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these limitations by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins entirely. This technical guide provides a comprehensive overview of the discovery and development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).
The Rationale for EGFR Degradation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of tumorigenesis.[1] While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment of EGFR-mutant cancers, their efficacy is frequently limited by the development of on-target resistance mutations, such as the T790M and C797S mutations.
PROTACs offer a distinct and potentially more durable therapeutic strategy. Unlike inhibitors that merely block the function of a protein, PROTACs mediate its degradation, thereby eliminating both its enzymatic and scaffolding functions.[2] This event-driven mechanism of action can lead to a more profound and sustained downstream signaling inhibition and has the potential to overcome resistance mechanisms associated with traditional occupancy-driven inhibitors.[2]
The PROTAC Mechanism of Action: A Tripartite Alliance for Protein Degradation
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), in this case, EGFR; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[2][3] The formation of a ternary complex between the PROTAC, EGFR, and an E3 ligase brings the protein target into close proximity with the cellular machinery responsible for protein degradation.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of EGFR, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple EGFR molecules.[2]
The EGFR Signaling Pathway: A Target for Degradation
EGFR activation initiates a cascade of downstream signaling events that are crucial for cell growth and survival.[4][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes.[4] This leads to the activation of several key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major driver of cell survival and anti-apoptotic signals.[5][6] By inducing the degradation of EGFR, PROTACs can effectively shut down these oncogenic signaling networks.
Quantitative Assessment of EGFR PROTAC Efficacy
The development of effective EGFR PROTACs relies on rigorous quantitative assessment of their biological activity. Key parameters include the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for EGFR protein levels. The following tables summarize key data for several published EGFR PROTACs, highlighting their potency against various EGFR mutations and cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of Selected EGFR PROTACs
| PROTAC | EGFR Ligand | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 3 | Gefitinib | VHL | HCC827 | del19 | 11.7 | >90 | - | [Burslem et al., 2018] |
| H3255 | L858R | 22.3 | >90 | - | [Burslem et al., 2018] | |||
| MS39 (6) | Gefitinib | VHL | HCC827 | del19 | 5.0 | >95 | - | [Jin et al., 2020] |
| H3255 | L858R | 3.3 | >95 | - | [Jin et al., 2020] | |||
| MS154 (10) | Gefitinib | CRBN | HCC827 | del19 | 11 | >95 | - | [Jin et al., 2020] |
| H3255 | L858R | 25 | >95 | - | [Jin et al., 2020] | |||
| Compound 6h | Brigatinib analog | VHL | Ba/F3 | del19/T790M/C797S | 8 | >90 | 20 | [Zhang et al., 2022] |
| PROTAC 1q | CO-1686 | - | H1975 | L858R/T790M | 355.9 | - | - | [Chen et al., 2022] |
| CP17 | Purine-based | - | H1975 | L858R/T790M | <1 | >95 | - | [Wang et al., 2022] |
| HCC827 | del19 | <1 | >95 | - | [Wang et al., 2022] | |||
| C6 | 4th Gen Inhibitor | CRBN | H1975-TM | L858R/T790M/C797S | 10.2 | >95 | 10.3 | [Zhu et al., 2024] |
| PROTAC EGFR degrader 2 | - | - | - | - | 36.51 | - | 4.0 | [MCE] |
Note: '-' indicates data not reported in the cited source. Data has been compiled from multiple sources for illustrative purposes.
Key Experimental Protocols in EGFR PROTAC Development
The successful development and characterization of EGFR PROTACs necessitate a suite of robust experimental protocols. The following section outlines the methodologies for key assays.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the initial evaluation of a novel PROTAC involves a series of in vitro assays to determine its degradation capacity and cellular effects.
Western Blotting for EGFR Degradation
Objective: To quantify the extent of PROTAC-induced degradation of EGFR protein.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC827 for EGFR del19, H1975 for L858R/T790M) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a concentration range of the EGFR PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of EGFR degradation on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the EGFR PROTAC. Include a vehicle control and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[7][8]
-
Solubilization and Absorbance Reading: For MTT assays, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[7] For MTS assays, the formazan product is soluble in the culture medium.[8] Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the EGFR-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the EGFR PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG antibody, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against EGFR and the E3 ligase.
-
Analysis: An increased amount of EGFR co-immunoprecipitated with the E3 ligase in the presence of the PROTAC compared to the control indicates the formation of the ternary complex.
Future Perspectives and Conclusion
The development of EGFR PROTACs is a rapidly advancing field with the potential to address the significant clinical challenge of acquired resistance to EGFR inhibitors. While still in the preclinical stages, the data generated to date are highly promising, demonstrating potent and selective degradation of various EGFR mutants, including those that confer resistance to third-generation TKIs.
Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of EGFR PROTACs to enhance their in vivo efficacy and safety profiles. The exploration of novel E3 ligases and the development of tissue-specific delivery strategies will further expand the therapeutic potential of this exciting technology. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, EGFR-targeted protein degradation is poised to become a cornerstone of next-generation cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Gefitinib-Based PROTAC 3: A Technical Guide to Target Protein Binding and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document details the binding affinity of related compounds, outlines key experimental protocols for characterization, and visualizes the relevant biological pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that links the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both EGFR and VHL, this PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[2][3] This approach offers a potential therapeutic advantage over traditional inhibition by eliminating the entire protein, which can overcome resistance mechanisms and lead to a more sustained biological response.
Quantitative Data Summary
Table 1: Binding Affinity of a Gefitinib-Based VHL-Recruiting PROTAC (Compound 6) to EGFR
| Compound | Target Protein | Binding Affinity (Kd) [nM] |
| Gefitinib | EGFR WT | 1.1 ± 2 |
| Gefitinib | EGFR L858R Mutant | 0.8 ± 2 |
| Compound 6 | EGFR WT | 11 ± 3 |
| Compound 6 | EGFR L858R Mutant | 12 ± 7 |
Data sourced from Burslem et al., 2018.[4]
Table 2: Degradation Performance of this compound
| Cell Line | EGFR Mutation | DC50 [nM] |
| HCC827 | exon 19 deletion | 11.7[1][5][6][7] |
| H3255 | L858R | 22.3[1][5][6][7] |
Note: this compound did not induce degradation of wild-type EGFR at concentrations up to 10 µM.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and degradation activity of PROTACs like this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9][10][11]
Objective: To determine the binding affinity (Kd) of the PROTAC to both the target protein (EGFR) and the E3 ligase (VHL), and to characterize the formation of the ternary complex.
General Protocol Outline:
-
Immobilization:
-
Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, increasing concentrations of the PROTAC are flowed over the immobilized E3 ligase.[11]
-
To measure the PROTAC-target protein interaction, increasing concentrations of the PROTAC are flowed over the immobilized target protein.
-
-
Ternary Complex Formation:
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon molecular interaction, providing a complete thermodynamic profile of the binding event.[12][13]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PROTAC binding to its target protein and E3 ligase.
General Protocol Outline:
-
Sample Preparation:
-
The PROTAC and the target protein (or E3 ligase) are prepared in the same buffer to minimize heat of dilution effects.
-
-
Binary Titration:
-
The PROTAC solution is placed in the syringe and titrated into the sample cell containing the target protein (or E3 ligase).
-
The heat released or absorbed during the interaction is measured after each injection.
-
-
Data Analysis:
-
The resulting thermogram is integrated to determine the heat change per injection.
-
The data is fitted to a binding model to calculate Kd, n, ΔH, and ΔS.[13]
-
Western Blot for Protein Degradation
Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample.[14]
Objective: To determine the concentration- and time-dependent degradation of EGFR in cells treated with the PROTAC.
General Protocol Outline:
-
Cell Culture and Treatment:
-
Cancer cell lines expressing the target EGFR mutations (e.g., HCC827, H3255) are cultured to 70-80% confluency.[14]
-
Cells are treated with a range of PROTAC concentrations for a specified period (e.g., 24 hours) to determine the DC50.[5][14]
-
For time-course experiments, cells are treated with a fixed PROTAC concentration and harvested at different time points.[4]
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed to release cellular proteins.[14]
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection and Analysis:
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured using an imaging system.[14]
-
The intensity of the protein bands is quantified, and the level of EGFR is normalized to the loading control.
-
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the action of this compound.
Caption: Mechanism of action for this compound.
Caption: Simplified EGFR signaling pathway and the intervention point of this compound.
Caption: Experimental workflow for Western Blot analysis of EGFR degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. aragen.com [aragen.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Evaluation of Gefitinib-based PROTAC 3 Efficacy
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro evaluation of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, summarizes key efficacy data, and provides detailed experimental protocols for its characterization.
Introduction: this compound
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] this compound is one such molecule, comprising three key components:
-
A warhead: The EGFR inhibitor Gefitinib, which binds to the target protein, EGFR.[4][5]
-
An E3 ligase ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]
-
A linker: A chemical linker that covalently connects the warhead and the E3 ligase ligand.[4][7]
By simultaneously binding to both EGFR and the VHL E3 ligase, PROTAC 3 induces the formation of a ternary complex. This proximity facilitates the ubiquitination of EGFR by the E3 ligase, marking it for degradation by the 26S proteasome.[1][8][9] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.[9][10]
Mechanism of Action and Signaling Pathway Visualization
This compound functions by hijacking the ubiquitin-proteasome pathway to induce EGFR degradation.[3][9] This process prevents the activation of downstream pro-survival signaling cascades.[11][12]
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling pathways critical for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[11][12][13][14] By degrading EGFR, PROTAC 3 effectively shuts down these oncogenic signals.
Quantitative Data Presentation: Efficacy
This compound has demonstrated high potency and selectivity in degrading mutant forms of EGFR, while sparing the wild-type (WT) version. The half-maximal degradation concentration (DC50) is a key metric for evaluating PROTAC efficacy.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference(s) |
| HCC827 | Exon 19 deletion | 11.7 | [4][6][7][15][16] |
| H3255 | L858R mutation | 22.3 | [4][6][7][15][16] |
| Various | Wild-Type (WT) | No degradation up to 10 µM | [4][5][6] |
Experimental Protocols and Workflow
A robust in vitro evaluation of PROTAC 3 involves a series of assays to confirm its mechanism of action and quantify its biological effects.
This assay measures the effect of PROTAC 3 on cancer cell proliferation.[][18]
-
Cell Seeding: Seed cancer cells (e.g., HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 96 hours) at 37°C and 5% CO2.[16]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western blotting is essential for directly visualizing and quantifying the degradation of EGFR.[19]
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of PROTAC 3 for a set time (e.g., 24 hours).[15]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[19]
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[22]
-
Capture the signal using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ. Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR remaining relative to the vehicle control to determine DC50 and Dmax (maximum degradation).[]
-
This assay confirms that PROTAC 3 induces the ubiquitination of its target, EGFR, a key step in its mechanism of action.[][23]
-
Cell Treatment: Treat cells with PROTAC 3 (at a concentration known to induce degradation) and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Include a vehicle control.
-
Immunoprecipitation (IP):
-
Lyse the cells as described for Western blotting.
-
Incubate the cell lysates with a primary antibody against EGFR overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads to pull down the EGFR-antibody complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin.
-
-
Interpretation: A ladder of high-molecular-weight bands or a smear appearing above the molecular weight of EGFR in the PROTAC-treated lane indicates successful poly-ubiquitination.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bio-rad.com [bio-rad.com]
- 22. benchchem.com [benchchem.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Guide: E3 Ligase Recruitment by Gefitinib-Based PROTACs
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs) developed from the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. It details their mechanism of action, focusing on the recruitment of E3 ubiquitin ligases to induce the degradation of EGFR, a key target in non-small-cell lung cancer (NSCLC). This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.
Core Concept: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two distinct ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity between the POI and the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.[4] The resulting polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and engage in another degradation cycle.[1][5] This catalytic mechanism distinguishes PROTACs from traditional inhibitors, which only block a protein's function.[1]
Gefitinib is a potent and selective inhibitor of mutant EGFR, a receptor tyrosine kinase whose dysregulation is a driver in many cancers, particularly NSCLC.[6][7] Gefitinib-based PROTACs leverage the high affinity of Gefitinib for EGFR to selectively target it for degradation. These PROTACs typically recruit one of two well-characterized E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][6][8]
Signaling Pathway of PROTAC Action
The diagram below illustrates the catalytic cycle of a Gefitinib-based PROTAC.
Quantitative Data on Gefitinib-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[1] Several Gefitinib-based PROTACs have been developed, primarily recruiting the VHL or CRBN E3 ligases to degrade EGFR mutants selectively.
| PROTAC Name/Identifier | E3 Ligase Recruited | Target EGFR Mutant | Cell Line | DC50 (nM) | Reference |
| Gefitinib-based PROTAC 3 | VHL | Exon 19 deletion | HCC827 | 11.7 | [9][10][11][12][13] |
| VHL | L858R mutation | H3255 | 22.3 | [9][10][11][12][13] | |
| Compound 6 (MS39) | VHL | Exon 19 deletion | HCC827 | 5.0 | [3][6][13] |
| VHL | L858R mutation | H3255 | 3.3 | [3][6][13] | |
| Compound 10 (MS154) | CRBN | Exon 19 deletion | HCC827 | 11 | [3][6][13] |
| CRBN | L858R mutation | H3255 | 25 | [3][6][13] | |
| Compound 14 | CRBN | Exon 19 deletion | HCC827 | 0.26 | [13] |
| CRBN | L858R mutation | H3255 | 20.57 | [13] |
Note: These PROTACs show high selectivity, with no significant degradation of wild-type (WT) EGFR observed at concentrations up to 10 μM.[9][10][12][13]
Experimental Protocols & Workflow
The development and characterization of a PROTAC involves a multi-step process, from initial design and synthesis to in-depth biological evaluation.
Overall Experimental Workflow
The following diagram outlines the typical workflow for assessing a novel Gefitinib-based PROTAC.
Protocol 1: Protein Degradation Assessment by Western Blot
This protocol is used to quantify the degradation of a target protein (e.g., EGFR) in cells treated with a PROTAC and to determine the DC50 and Dmax values.[1]
Materials:
-
Cell culture reagents and appropriate cancer cell lines (e.g., HCC827, H3255).
-
Gefitinib-based PROTAC compound and vehicle control (e.g., DMSO).[1]
-
Ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
BCA protein assay kit.[1]
-
Laemmli sample buffer.[1]
-
SDS-PAGE gels and electrophoresis apparatus.[1]
-
PVDF or nitrocellulose membranes and transfer apparatus.[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Primary antibodies (anti-EGFR, anti-GAPDH, or other loading controls).
-
HRP-conjugated secondary antibody.[1]
-
Chemiluminescence detection reagent and imaging system.[1]
Procedure:
-
Cell Treatment: Seed cells in appropriate plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[14] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (and a loading control) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Protocol 2: In Vitro Ternary Complex Formation Pull-Down Assay
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is critical to confirm the PROTAC's mechanism of action.[15] This protocol provides a method to qualitatively or semi-quantitatively assess this interaction.
Materials:
-
Purified recombinant target protein (e.g., EGFR kinase domain).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VCB).[16]
-
Gefitinib-based PROTAC.
-
Affinity beads (e.g., Strep-Tactin beads if one protein is Strep-tagged, or anti-FLAG beads if FLAG-tagged).
-
Assay buffer (e.g., HEPES-based buffer with salt and detergent).
-
Wash buffer.
-
SDS-PAGE and Western Blot reagents.
Procedure:
-
Complex Assembly: In a microcentrifuge tube, combine the purified tagged "bait" protein (e.g., His-tagged VHL), the untagged "prey" protein (e.g., EGFR), and the PROTAC at various concentrations (including a no-PROTAC control).
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the ternary complex to form.
-
Pull-Down: Add affinity beads that bind the tagged bait protein to the mixture. Incubate for another 1-2 hours at 4°C to capture the bait protein and any interacting partners.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting, probing for both the bait (VHL) and prey (EGFR) proteins.
Data Analysis:
-
An increase in the amount of the prey protein (EGFR) pulled down in the presence of the PROTAC compared to the no-PROTAC control indicates the formation of a PROTAC-dependent ternary complex.
-
A characteristic "hook effect" may be observed, where at very high PROTAC concentrations, the amount of ternary complex decreases due to the formation of binary complexes that cannot bridge the two proteins.[17]
Protocol 3: E3 Ligase Binding Assessment by Fluorescence Polarization (FP)
This assay is used to determine the binary binding affinity of the PROTAC for the E3 ligase. It is often performed as a competitive binding experiment.
Materials:
-
Purified E3 ligase complex (e.g., VCB).
-
A fluorescently labeled tracer that is known to bind the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VHL).[16]
-
Gefitinib-based PROTAC.
-
Assay buffer.
-
384-well black plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescent tracer.
-
Compound Titration: Add the Gefitinib-based PROTAC in a serial dilution to the wells. Include controls for no PROTAC (maximum polarization) and no E3 ligase (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
Data Analysis:
-
As the PROTAC concentration increases, it will compete with the fluorescent tracer for binding to the E3 ligase, causing the tracer to be displaced and resulting in a decrease in fluorescence polarization.
-
Plot the polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can then be converted to a binding affinity constant (Ki). This confirms that the E3 ligase-binding moiety of the PROTAC is active.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Elimination by E3 Ubiquitin Ligase Recruitment (REULR): A Targeted Protein Degradation Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Ternary Complex Formation [promega.sg]
Formation of the Gefitinib-Based PROTAC 3 Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ternary complex formation involving Gefitinib-based PROTAC 3, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). PROTAC 3 achieves this by forming a ternary complex that brings together mutant EGFR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.
While specific biophysical data on the ternary complex formation for the original this compound is not extensively detailed in the primary literature, this guide presents the available cellular degradation data. To illustrate the core biophysical principles and experimental methodologies, we will use the well-characterized VHL-based PROTAC, MZ1, as a representative example for ternary complex kinetics and binding affinities.
Mechanism of Action
This compound is a heterobifunctional molecule. One end incorporates Gefitinib, an inhibitor that binds to the ATP-binding site of the EGFR kinase domain. The other end features a ligand that recruits the VHL E3 ubiquitin ligase. These two components are connected by a chemical linker. The formation of a stable ternary complex (EGFR-PROTAC 3-VHL) is the critical initiating step for subsequent poly-ubiquitination of EGFR by the E3 ligase complex, marking it for degradation by the 26S proteasome. This catalytic process leads to the sustained suppression of EGFR signaling pathways.
Quantitative Data Presentation
Cellular Degradation Potency of this compound
This compound effectively induces the degradation of oncogenic mutant forms of EGFR while sparing the wild-type (WT) protein. The half-maximal degradation concentration (DC50) values demonstrate its potency in relevant non-small-cell lung cancer (NSCLC) cell lines.[1][2]
| Compound | Cell Line | EGFR Genotype | DC50 (nM) | Treatment Time |
| This compound | HCC827 | Exon 19 Deletion | 11.7 | 24 hours |
| This compound | H3255 | L858R Mutation | 22.3 | 24 hours |
Representative Biophysical Data of Ternary Complex Formation (MZ1/BRD4/VHL System)
To illustrate the biophysical parameters governing ternary complex formation, data from the well-studied MZ1 PROTAC (targeting BRD4 to VHL) is presented. These parameters are crucial for optimizing PROTAC efficiency. The cooperativity factor (α) indicates the extent to which the binding of one protein partner enhances the PROTAC's affinity for the other. An α value greater than 1 signifies positive cooperativity, which is a hallmark of efficient PROTACs.
| Parameter | Assay | Binary Interaction (PROTAC + Protein) | Ternary Complex (Protein1-PROTAC-Protein2) | Cooperativity (α) |
| Binding Affinity (Kd) | SPR | MZ1 + VHL: ~70 nM | VHL-MZ1-BRD4BD2: 5.4 nM | ~13 |
| Binding Affinity (Kd) | ITC | MZ1 + VHL: 66 nM | VHL-MZ1-BRD4BD2: 4.4 nM | 15 |
| Dissociation Rate (koff) | SPR | N/A | VHL-MZ1-BRD4BD2: 0.014 s⁻¹ | N/A |
Data is representative and sourced from studies on the MZ1/BRD4/VHL system for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of PROTAC-induced ternary complexes. Below are protocols for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure real-time binding kinetics and affinities of both binary and ternary complexes.
Protocol:
-
Buffer Preparation: Prepare a running buffer suitable for the proteins, typically PBS or HEPES-based buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).
-
Ligand Immobilization:
-
Activate a streptavidin (SA) sensor chip according to the manufacturer's protocol.
-
Immobilize biotinylated VHL E3 ligase complex onto the chip surface to a target response level (e.g., ~100 RU).
-
Block remaining streptavidin sites with biotin.
-
-
Binary Affinity Measurement:
-
Prepare a dilution series of the PROTAC (e.g., 0-1000 nM) in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface and a reference flow cell.
-
Measure the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary dissociation constant (Kd).
-
-
Ternary Complex Measurement:
-
Prepare a constant, near-saturating concentration of the target protein (e.g., EGFR kinase domain).
-
Prepare a dilution series of the PROTAC and mix it with the constant concentration of the target protein.
-
Inject the PROTAC-target mixtures over the immobilized VHL surface.
-
Measure the association and dissociation kinetics. Due to the high affinity and stability of many ternary complexes, a single-cycle kinetics (SCK) method may be required to accurately measure the slow dissociation rate.
-
-
Data Analysis:
-
Calculate the ternary complex Kd from the kinetic data.
-
Determine the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC-VHL) / (Ternary Kd of VHL-PROTAC-EGFR) .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data (ΔH, ΔS) in addition to binding affinity (Kd) and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Extensively dialyze both protein solutions (e.g., VHL and EGFR) and the PROTAC solution into an identical, matched buffer to minimize heats of dilution.
-
Determine accurate concentrations of all components.
-
-
Binary Titration (PROTAC into VHL):
-
Load the VHL solution (e.g., 20-50 µM) into the ITC sample cell.
-
Load the PROTAC solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC into the VHL solution while measuring the heat change.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine Kd, ΔH, and n.
-
-
Ternary Titration (PROTAC into VHL + EGFR):
-
Prepare a solution of VHL pre-saturated with a near-stoichiometric amount of the EGFR target protein. Load this complex into the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration as described above. The resulting isotherm represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the ternary titration data to determine the binding parameters for the ternary complex.
-
Calculate cooperativity (α) using the ratio of the binary to ternary dissociation constants.
-
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction in target protein levels within cells after treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCC827 or H3255) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR signal to the loading control signal.
-
Plot the percentage of remaining EGFR protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.
-
Conclusion
The formation of a stable and cooperative ternary complex is the cornerstone of the PROTAC modality. For this compound, this involves the specific recruitment of mutant EGFR to the VHL E3 ligase. While detailed biophysical characterization of this specific complex is limited in public literature, the cellular data unequivocally demonstrates its potent and selective degradation activity. The experimental protocols and representative data provided herein offer a robust framework for researchers to characterize the kinetics, thermodynamics, and cellular efficacy of this and other PROTAC molecules, facilitating the rational design and development of next-generation targeted protein degraders.
References
A Technical Guide to Gefitinib-Based PROTAC 3 for Targeted Degradation of Mutant EGFR
This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed for the selective degradation of mutant Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation for oncology.
Introduction: Overcoming Resistance in EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small-cell lung cancer (NSCLC)[1]. While tyrosine kinase inhibitors (TKIs) like Gefitinib have shown clinical efficacy, the development of resistance, often through secondary mutations, remains a significant challenge[1].
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's ubiquitin-proteasome system (UPS) to induce the complete degradation of a target protein[2][3]. A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them[3]. This approach has the potential to overcome resistance mechanisms and eliminate both the enzymatic and scaffolding functions of the target protein[4].
This compound is a potent and selective degrader that conjugates the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[5][6][7][8]. This design enables the specific degradation of clinically relevant EGFR mutants, such as exon 19 deletion and the L858R point mutation, which are drivers in NSCLC[9][10].
Mechanism of Action
This compound operates by inducing the formation of a ternary complex between the mutant EGFR protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[2][3] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Performance Data
This compound demonstrates high potency and selectivity in degrading mutant forms of EGFR while sparing the wild-type (WT) version. The efficacy of degradation is quantified by the DC50 value (the concentration required to degrade 50% of the target protein).
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Notes |
| This compound | HCC827 | Exon 19 deletion | 11.7 | Potent degradation of the exon 19 deletion mutant.[5][6][7][9] |
| This compound | H3255 | L858R | 22.3 | Effective degradation of the L858R point mutation.[5][6][7][9] |
| This compound | WT EGFR Cells | Wild-Type | >10,000 | No significant degradation of wild-type EGFR observed at concentrations up to 10 µM, indicating high selectivity.[7] |
Key Experimental Protocols
Verifying the efficacy and mechanism of an EGFR-targeting PROTAC requires specific biochemical and cell-based assays.
Western Blotting for EGFR Degradation
Western blotting is the primary method to quantify the reduction in target protein levels following PROTAC treatment.[3]
Protocol:
-
Cell Culture and Treatment: Seed NSCLC cells (e.g., HCC827, H3255) in 6-well plates to achieve 70-80% confluency at the time of harvest.[3] Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 16-24 hours).[3][5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3] Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[3][11]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate the membrane overnight at 4°C with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution).[3]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[3] Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate.[3]
-
Quantification: Densitometry analysis is used to quantify band intensity, normalized to the loading control, to determine the percentage of EGFR degradation.
In-Vivo Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then probing for ubiquitin.
Protocol:
-
Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 2-8 hours). Include control groups pre-treated with a proteasome inhibitor (e.g., MG132, 2 µM) or a NEDDylation inhibitor that blocks E3 ligase activity (e.g., MLN4924, 5 µM) for 2 hours prior to adding the PROTAC.[10]
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody conjugated to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to EGFR. The signal for ubiquitinated EGFR should increase in the presence of the PROTAC and be further enhanced when the proteasome is inhibited.
Conclusion
This compound is a highly effective and selective molecule for inducing the degradation of oncogenic mutant EGFR. By leveraging the cell's own protein disposal machinery, it provides a powerful alternative to traditional inhibition, with the potential to address TKI resistance. The data and protocols outlined in this guide serve as a foundational resource for researchers working to advance targeted protein degradation as a therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 10. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
Cellular Uptake and Distribution of Gefitinib-Based PROTAC 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins rather than their mere inhibition. This technical guide focuses on Gefitinib-based PROTAC 3, a molecule designed to selectively eliminate the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document provides a comprehensive overview of its mechanism of action, cellular uptake, and distribution, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
This compound is a heterobifunctional molecule that links Gefitinib, an EGFR inhibitor, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual-binding capacity allows the PROTAC to recruit the cellular ubiquitin-proteasome system to the EGFR, leading to its ubiquitination and subsequent degradation. A key advantage of this approach is the potential to overcome resistance mechanisms associated with traditional EGFR inhibitors.
Quantitative Data Summary
The efficacy of this compound is primarily measured by its ability to induce the degradation of its target protein, EGFR. The following table summarizes the half-maximal degradation concentration (DC50) values of this compound in different non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | [2] |
| H3255 | L858R mutation | 22.3 | [2] |
This compound has been shown to selectively degrade mutant forms of EGFR, with no significant degradation of wild-type EGFR observed at concentrations up to 10 µM.
Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated intracellular events, leading to the targeted degradation of EGFR.
Caption: Mechanism of action of this compound.
EGFR Signaling Pathway
This compound targets EGFR, a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration. By degrading EGFR, the PROTAC effectively shuts down these pathways.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Uptake and Distribution
Note: Specific quantitative data on the cellular uptake and distribution of this compound is not currently available in the public domain. The following protocols describe how such studies would be conducted.
1. Radiolabeled PROTAC Uptake Assay
This protocol is designed to quantify the cellular uptake of this compound.
-
Materials:
-
Radiolabeled this compound (e.g., [3H]-Gefitinib-PROTAC 3)
-
HCC827 or H3255 cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Replace the culture medium with fresh medium containing a known concentration of radiolabeled this compound.
-
Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the uptake data.
-
Calculate the intracellular concentration of the PROTAC at each time point.
-
2. Confocal Microscopy for Intracellular Localization
This protocol is for visualizing the subcellular distribution of this compound.
-
Materials:
-
Fluorescently-tagged this compound (e.g., with a Cy5 or FITC tag)
-
HCC827 or H3255 cells
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
ER-Tracker Green (for endoplasmic reticulum staining)
-
Lysosomal-associated membrane protein 1 (LAMP1) antibody and a corresponding fluorescent secondary antibody (for lysosomal staining)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Confocal microscope
-
-
Protocol:
-
Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Treat the cells with the fluorescently-tagged this compound for a desired time.
-
If co-localizing with specific organelles, incubate with the respective organelle-specific dyes or perform immunofluorescence for LAMP1.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
If performing immunofluorescence for lysosomes, incubate with primary and then secondary antibodies.
-
Stain the nuclei with Hoechst 33342.
-
Mount the coverslips and acquire images using a confocal microscope.
-
Analyze the images for the subcellular localization of the PROTAC.
-
EGFR Degradation Analysis
Western Blotting
This is a standard method to quantify the degradation of EGFR induced by this compound.
-
Materials:
-
This compound
-
HCC827 or H3255 cells
-
Cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with varying concentrations of this compound for a set time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the EGFR signal to the loading control to determine the extent of degradation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel PROTAC like this compound.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound demonstrates potent and selective degradation of mutant EGFR in NSCLC cell lines. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to further investigate its therapeutic potential. While specific data on its cellular uptake and distribution are yet to be fully elucidated, the provided methodologies offer a clear path for such investigations. The continued exploration of this and similar PROTAC molecules holds significant promise for the future of targeted cancer therapy.
References
A Biophysical and Mechanistic Profile of Gefitinib-based PROTAC 3: A Technical Guide
Executive Summary: This document provides an in-depth technical overview of Gefitinib-based PROTAC 3, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR). As a Proteolysis Targeting Chimera (PROTAC), this molecule leverages the cell's own ubiquitin-proteasome system to eliminate specific oncogenic proteins. It is composed of the EGFR inhibitor Gefitinib, which targets the protein of interest, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This guide details the molecule's mechanism of action, summarizes its key biophysical and cellular characteristics, and provides standardized protocols for its characterization, designed for researchers and professionals in drug development.
Introduction to this compound
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that induce the degradation of target proteins rather than merely inhibiting their function.[3][4] This event-driven pharmacology offers the potential for more profound and durable biological effects.[5] this compound was developed to target specific mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[5][6] The molecule achieves this by chemically linking the EGFR inhibitor Gefitinib to a VHL E3 ligase recruiting ligand, thereby inducing the selective degradation of mutant EGFR.[1][2]
Molecular and Physicochemical Profile
This compound, also known as Iressa-based PROTAC 3, is a well-defined chemical entity with specific properties crucial for its experimental use.
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |
| Alternative Names | Iressa-based PROTAC 3, Gefitinib-based Proteolysis-targeting Chimera 3 | [1] |
| Molecular Formula | C47H57ClFN7O8S | [1][2] |
| Molecular Weight | 934.52 g/mol | |
| CAS Number | 2230821-27-7 | [1][2][7] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO; 25 mg/mL in DMF; 10 mg/mL in Ethanol; Insoluble in water | [1][7] |
| Storage | Store at -20°C | [2] |
Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation
The primary mechanism of this compound involves hijacking the cell's ubiquitin-proteasome pathway. This process is initiated by the formation of a key ternary complex.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the neosubstrate (mutant EGFR) via its Gefitinib warhead and to the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a stable ternary complex.[8]
-
Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the EGFR protein.
-
Proteasomal Recognition and Degradation : The poly-ubiquitinated EGFR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[3][9] The PROTAC molecule is then released and can catalyze further degradation cycles.
Biological Activity and Selectivity
This compound demonstrates high potency and selectivity for oncogenic mutant forms of EGFR over its wild-type counterpart.
Cellular Degradation Potency
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50). This compound potently degrades EGFR in cancer cell lines harboring activating mutations.
| Cell Line | EGFR Mutation | DC50 Value | Selectivity vs. WT | Reference |
| HCC827 | Exon 19 deletion | 11.7 nM | >850-fold | [1][7][10][11] |
| H3255 | L858R mutation | 22.3 nM | >440-fold | [1][7][10][11] |
| WT EGFR | Wild-Type | No degradation up to 10 µM | - | [1] |
Impact on Downstream Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1] By degrading the EGFR protein, this compound effectively shuts down these oncogenic signaling pathways.
Key Experimental Protocols
The following sections outline generalized yet detailed protocols for the biophysical and cellular characterization of this compound.
Protocol: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC, which is essential for determining the DC50 value.
-
Cell Culture and Treatment : Plate HCC827 or H3255 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time, typically 24 hours.[11]
-
Cell Lysis : Wash cells with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against EGFR overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize EGFR band intensity to the loading control. Plot the normalized values against PROTAC concentration and fit to a dose-response curve to calculate the DC50.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
While specific binding data for this PROTAC is not publicly available, SPR is a primary biophysical method used to measure binding kinetics and affinities between the PROTAC, the target protein, and the E3 ligase.
-
Immobilization : Covalently immobilize recombinant VHL E3 ligase complex onto a CM5 sensor chip surface via amine coupling to a target density. A reference channel should be prepared similarly without the protein.
-
Binary Interaction (PROTAC to VHL) : Inject serial dilutions of this compound over the VHL and reference channels. Monitor the association and dissociation phases. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (ka, kd) and the dissociation constant (KD).
-
Ternary Complex Formation : Prepare a constant, saturating concentration of recombinant mutant EGFR protein mixed with serial dilutions of this compound.
-
Injection and Analysis : Inject these mixtures over the VHL-immobilized surface. The presence of EGFR should lead to a significant increase in the binding response compared to the PROTAC alone, confirming the formation of a ternary complex.
-
Cooperativity Calculation : Analyze the binding affinities in the presence and absence of the partner protein to calculate the cooperativity factor (alpha), which indicates whether the binding of EGFR and the PROTAC to VHL is cooperative (alpha > 1), non-cooperative (alpha = 1), or antagonistic (alpha < 1).
Conclusion
This compound is a highly effective and specific molecule for inducing the degradation of clinically relevant EGFR mutants.[10][11] Its ability to eliminate target proteins offers a distinct advantage over traditional occupancy-based inhibitors and makes it an invaluable tool for cancer research.[9] The data and protocols presented in this guide provide a comprehensive framework for researchers to utilize and further characterize this potent EGFR degrader in preclinical models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 2230821-27-7 | BroadPharm [broadpharm.com]
- 3. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Gefitinib-based PROTAC 3 cell culture treatment protocol
Application Notes: Gefitinib-based PROTAC 3
Introduction
This compound is a heterobifunctional molecule designed for targeted protein degradation. It operates as a proteolysis-targeting chimera (PROTAC), a class of molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] This specific PROTAC consists of three key components: a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7] By inducing proximity between EGFR and the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[8][9] This mechanism offers a distinct advantage over traditional inhibitors by physically removing the target protein rather than just blocking its function.[9]
This compound has demonstrated high potency and selectivity for certain EGFR mutants. It effectively induces the degradation of EGFR with an exon 19 deletion or an L858R activating point mutation, which are common in non-small cell lung cancer.[4][6] Notably, it spares wild-type EGFR, even at high concentrations, highlighting its potential for a wider therapeutic window and reduced side effects compared to non-selective inhibitors.[6][7] These application notes provide detailed protocols for researchers to effectively utilize this compound in a cell culture setting to study EGFR degradation and its downstream effects.
Quantitative Data Summary
The following table summarizes the degradation potency of this compound in inducing EGFR degradation in specific cancer cell lines after a 24-hour treatment period.
| Cell Line | EGFR Mutation Status | DC50 (Concentration for 50% Degradation) | Reference |
| HCC827 | Exon 19 deletion | 11.7 nM | [4][6][7][10] |
| H3255 | L858R mutation | 22.3 nM | [4][6][7][10] |
Visualized Mechanisms and Workflows
PROTAC Mechanism of Action
References
- 1. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
- 2. This compound [myskinrecipes.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for EGFR Degradation by Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable biological response. Gefitinib-based PROTAC 3 is a heterobifunctional molecule that links the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design facilitates the recruitment of VHL to EGFR, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. These application notes provide a detailed protocol for assessing the degradation of EGFR in response to treatment with this compound using Western blot analysis.
Experimental Protocols
Western Blot Protocol for Monitoring EGFR Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of EGFR.
Materials and Reagents:
-
Cell Lines: HCC827 (EGFR exon 19 deletion) or H3255 (EGFR L858R mutation) cells.[3]
-
This compound: (e.g., MedChemExpress, Selleck Chemicals, Tocris Bioscience)[1][3]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Primary Antibodies:
-
Secondary Antibodies:
-
Tris-Buffered Saline with Tween 20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
PVDF Membrane
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCC827 or H3255 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[4]
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included. For HCC827 cells, treatment can extend up to 24 hours with concentrations from 100 nM to 10 µM, while for H3255 cells, treatment can be for 24 hours with concentrations from 25 nM to 10 µM.[3]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[4]
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.[4]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding loading control (β-actin or GAPDH) band intensity. The degradation of EGFR can be calculated as a percentage relative to the vehicle-treated control.
-
Data Presentation
The following table summarizes the quantitative data for EGFR degradation by this compound in different non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | PROTAC Concentration | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| HCC827 | Exon 19 Deletion | 100 nM - 10 µM | 24 hours | 11.7 | >90% | [3] |
| H3255 | L858R Mutation | 25 nM - 10 µM | 24 hours | 22.3 | >90% | [3] |
| OVCAR-8 | Wild-Type | Up to 10 µM | 16 hours | No significant degradation | N/A | [5] |
| H1299 | Wild-Type | Up to 10 µM | 16 hours | No significant degradation | N/A | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualization
Signaling Pathway and PROTAC Mechanism
Caption: EGFR signaling and PROTAC 3 mechanism of action.
Experimental Workflow
Caption: Western blot workflow for EGFR degradation analysis.
Conclusion
The provided protocol and data offer a comprehensive guide for researchers to effectively utilize Western blotting to study the degradation of EGFR induced by this compound. This methodology is crucial for determining key parameters such as DC50 and Dmax, which are essential for the characterization and development of PROTAC-based therapeutics. The high selectivity of this compound for mutant forms of EGFR highlights its potential as a targeted therapy for non-small cell lung cancer.[3][5][6] By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the understanding and application of this promising therapeutic modality.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gefitinib-Based PROTAC 3 in HCC827 and H3255 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, moving beyond simple inhibition to induce the degradation of specific proteins.[1][][3] Gefitinib-based PROTAC 3 is a heterobifunctional molecule that links the EGFR-binding moiety of Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design facilitates the formation of a ternary complex between mutant EGFR, PROTAC 3, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[] This application note provides detailed protocols for utilizing this compound to induce the degradation of mutant EGFR in HCC827 (EGFR exon 19 deletion) and H3255 (L858R mutation) non-small cell lung cancer (NSCLC) cell lines.
Data Presentation
The efficacy of this compound in inducing the degradation of mutant EGFR is summarized in the table below. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC.
| Cell Line | EGFR Mutation | DC50 of this compound | Reference |
| HCC827 | Exon 19 deletion | 11.7 nM | [4][5] |
| H3255 | L858R | 22.3 nM | [4][5] |
Mandatory Visualizations
Herein are diagrams illustrating the key mechanisms and workflows associated with the application of this compound.
Caption: Mechanism of action for this compound.
Caption: EGFR signaling pathway and the inhibitory effect of PROTAC 3-mediated degradation.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HCC827 and H3255 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HCC827 and H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-plate them at an appropriate density.
Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For HCC827 cells, a concentration range of 100 nM to 10 µM can be used, while for H3255 cells, a range of 25 nM to 10 µM is appropriate.[5][6]
-
Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of PROTAC 3 or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired duration, typically 24 hours, for degradation studies.[5][6]
Western Blotting for EGFR Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-EGFR antibody (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution) to ensure equal protein loading.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
Materials:
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol (MTT Assay Example):
-
Seed HCC827 or H3255 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound as described in Protocol 2.
-
Incubate for 72-96 hours.
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a potent degrader of mutant EGFR in HCC827 and H3255 NSCLC cell lines. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this and other PROTAC molecules. Careful adherence to these methodologies will ensure reproducible and reliable data for the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC EGFR 蛋白降解剂 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Gefitinib-based PROTAC 3 in TKI-resistant NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib-based Proteolysis Targeting Chimeras (PROTACs) represent a promising therapeutic strategy for overcoming acquired resistance to conventional tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the use of Gefitinib-based PROTAC 3 in preclinical models of TKI-resistant NSCLC. This compound is a bifunctional molecule that comprises the EGFR inhibitor gefitinib (B1684475) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This design facilitates the recruitment of the VHL E3 ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This mechanism of action offers a distinct advantage over simple inhibition, as it leads to the removal of the target protein, potentially mitigating resistance mechanisms associated with kinase domain mutations.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade mutant epidermal growth factor receptor (EGFR). The gefitinib component of the PROTAC binds to the ATP-binding site of the EGFR kinase domain, while the VHL ligand recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between EGFR, the PROTAC, and the E3 ligase, leading to the polyubiquitination of EGFR. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, resulting in the downregulation of downstream signaling pathways critical for tumor cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[5]
Data Presentation
In Vitro Degradation and Potency
This compound has demonstrated potent and selective degradation of mutant EGFR in NSCLC cell lines harboring activating mutations, while sparing wild-type EGFR.[1][2][6] The half-maximal degradation concentration (DC50) values are summarized below.
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | Exon 19 Deletion | 11.7 | [1][2][5][6][7][8] |
| H3255 | L858R | 22.3 | [1][2][5][6][7][8] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
HCC827 (EGFR exon 19 deletion)
-
H3255 (EGFR L858R mutation)
-
NSCLC cell lines with acquired resistance to gefitinib (e.g., H1975 with L858R/T790M mutations) can also be used.
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.[5][8]
Western Blotting for EGFR Degradation
This protocol is to assess the degradation of total and phosphorylated EGFR upon treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 12, 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, p-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on NSCLC cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Treatment: Treat cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that this compound induces ubiquitination of EGFR.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an anti-EGFR antibody overnight at 4°C, followed by the addition of protein A/G agarose (B213101) beads for 2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Perform western blotting as described above, using an anti-ubiquitin antibody to detect ubiquitinated EGFR.
In Vivo Studies
While specific in vivo data for this compound is emerging, a similar pomalidomide-based gefitinib PROTAC (P-G) has shown significant tumor growth suppression in a gefitinib-acquired resistant HCC-827 xenograft model, indicating the potential for in vivo efficacy of this class of molecules.[9] For in vivo studies, PROTACs are typically formulated for intraperitoneal or oral administration in mouse xenograft models. Tumor growth is monitored over time, and upon completion of the study, tumors can be excised for pharmacodynamic analysis of EGFR degradation.
Conclusion
This compound presents a compelling approach to overcoming TKI resistance in NSCLC by inducing the degradation of mutant EGFR. The protocols outlined in this document provide a framework for the preclinical evaluation of this and similar PROTAC molecules. Further investigation into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Xenograft Studies with Gefitinib-based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib-based PROTAC 3 is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). This molecule consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of EGFR by the proteasome. These application notes provide an overview of the in vitro activity of this compound and a detailed, representative protocol for in vivo xenograft studies to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate EGFR. The Gefitinib-derived ligand portion of the PROTAC binds to the EGFR protein. Simultaneously, the VHL ligand portion binds to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome. This event leads to the downregulation of EGFR-mediated signaling pathways, which are critical for tumor cell proliferation and survival.
References
Application Note: Analysis of Apoptosis Induced by Gefitinib-based PROTAC 3 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancers like non-small cell lung cancer (NSCLC).[4][5][6] By inhibiting EGFR, Gefitinib blocks downstream anti-apoptotic signaling pathways, leading to programmed cell death.[7][8]
A Gefitinib-based PROTAC, such as PROTAC 3, combines the EGFR-targeting capability of Gefitinib with a ligand for an E3 ubiquitin ligase (e.g., von Hippel-Lindau, VHL).[9][10] This molecule acts as a bridge, bringing EGFR into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[11] This targeted degradation is a powerful strategy to induce apoptosis in cancer cells. This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with Gefitinib-based PROTAC 3 using the Annexin V and Propidium Iodide (PI) flow cytometry assay.
Principle of the Assay
Flow cytometry using Annexin V and Propidium Iodide (PI) is a widely used method for detecting apoptosis.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[13] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[12][15] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for NSCLC cell lines with EGFR mutations, such as HCC827 (exon 19 deletion) or H3255 (L858R mutation), where this compound is known to be effective at inducing EGFR degradation.[9][10]
Materials:
-
HCC827 or H3255 cell line
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control (DMSO).
-
After the incubation period, proceed to the apoptosis assay.
Annexin V and Propidium Iodide (PI) Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well into separate 1.5 mL microcentrifuge tubes.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium collected in the previous step.
-
-
Cell Washing:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[15]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[15]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Collect a minimum of 10,000 events per sample.
-
Data Presentation
The data obtained from the flow cytometry analysis can be summarized to show the dose-dependent effect of this compound on apoptosis.
Table 1: Illustrative Data of Apoptosis Induction by this compound in HCC827 Cells after 48h Treatment.
| Treatment Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.9 ± 0.5 | 5.0 ± 1.3 |
| 10 nM | 85.2 ± 3.5 | 9.8 ± 1.2 | 4.5 ± 0.9 | 14.3 ± 2.1 |
| 50 nM | 68.7 ± 4.2 | 22.4 ± 2.5 | 8.1 ± 1.4 | 30.5 ± 3.9 |
| 100 nM | 45.1 ± 5.1 | 38.6 ± 3.8 | 15.3 ± 2.2 | 53.9 ± 6.0 |
| 500 nM | 22.6 ± 4.8 | 45.3 ± 4.1 | 30.1 ± 3.5 | 75.4 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data and should be confirmed experimentally.
Visualizations
Mechanism of Action
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gefitinib - Wikipedia [en.wikipedia.org]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. revvity.com [revvity.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Live-cell Imaging of EGFR Degradation with Gefitinib-based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. Gefitinib-based PROTAC 3 is a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). This document provides detailed application notes and experimental protocols for the real-time visualization and quantification of EGFR degradation in live cells using this compound.
Application Notes
This compound is a heterobifunctional molecule that consists of a Gefitinib moiety to bind to EGFR and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[1] This design facilitates the formation of a ternary complex between mutant EGFR and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[2][3] A key advantage of this PROTAC is its selectivity for mutant forms of EGFR (such as exon 19 deletion and L858R mutation) over wild-type EGFR, which is crucial for minimizing off-target effects.[1]
Live-cell imaging is a powerful technique to study the kinetics of PROTAC-mediated protein degradation.[4] By fluorescently tagging EGFR, researchers can monitor the decrease in fluorescence intensity over time upon treatment with this compound, providing real-time data on the degradation process.[5] This allows for the determination of key kinetic parameters such as the maximal degradation (Dmax) and the time to achieve Dmax.[6][7]
Quantitative Data Summary
The following table summarizes the degradation efficiency of this compound in different NSCLC cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | DC50 | Dmax | Treatment Time for Dmax | Reference |
| HCC827 | exon 19 deletion | 11.7 nM | >95% | ~12 hours | [1][8] |
| H3255 | L858R | 22.3 nM | >95% | ~12 hours | [1][8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Signaling Pathways and Mechanisms of Action
To comprehend the biological context of these experiments, it is essential to visualize the EGFR signaling pathway and the mechanism of action of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Resistance Mechanisms to Gefitinib-Based PROTAC 3 Using CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] Gefitinib-based PROTAC 3 is a molecule that conjugates the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This PROTAC selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as those with exon 19 deletions or the L858R mutation, for degradation, while sparing wild-type EGFR.[2][3] While this approach holds great promise for overcoming resistance to traditional small-molecule inhibitors, the emergence of resistance to PROTACs themselves is a significant clinical challenge.
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes and pathways that contribute to drug resistance.[4][5][6] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to a resistant phenotype in the presence of a drug. This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance to this compound. Understanding these resistance mechanisms is crucial for the development of more effective therapeutic strategies and rational combination therapies.[1]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.ucr.edu [search.library.ucr.edu]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gefitinib-based PROTAC 3 solubility and stability issues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gefitinib-based PROTAC 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to EGFR (derived from Gefitinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6] By bringing EGFR into proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[7] This targeted protein degradation offers a potential therapeutic strategy for diseases driven by aberrant EGFR signaling, particularly in non-small-cell lung cancer with specific EGFR mutations.[3][5][6][8]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits good solubility in several organic solvents but is practically insoluble in water. Its solubility can vary slightly between batches.
Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 100 mg/mL[3][9] | 107.0 mM[3][9] |
| Ethanol | 12 mg/mL[3] | 12.84 mM[3] |
| DMF | 25 mg/mL[4] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] | |
| Water | Insoluble[3] |
Q3: What are the known biological activities of this compound?
This compound is a potent degrader of mutant forms of EGFR, specifically those with an exon 19 deletion or the L858R mutation, while sparing wild-type (WT) EGFR at concentrations up to 10 μM.[5][6][8]
Biological Activity of this compound
| Cell Line | EGFR Mutation | DC50 (nM) |
| HCC827 | Exon 19 deletion | 11.7 nM[3][5][6][8] |
| H3255 | L858R | 22.3 nM[3][5][6][8] |
Q4: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a powder at -20°C, where it is stable for at least three years.[9] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[8][9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] For in vivo experiments, working solutions should be prepared fresh on the same day.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Question: My this compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
Answer: This is a common issue due to the low aqueous solubility of many PROTACs. Here are several steps you can take to mitigate this problem:
-
Optimize the Final Concentration: The final concentration of the PROTAC in your aqueous solution may be exceeding its solubility limit. Try lowering the final working concentration.
-
Modify the Dilution Method:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous solution, perform a serial dilution in pre-warmed (37°C) buffer or media.
-
Gradual Addition: Add the DMSO stock dropwise to the aqueous solution while gently vortexing to allow for better mixing and to avoid localized high concentrations that can lead to precipitation.
-
-
Use of Co-solvents: For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used to create a stable solution. A suggested formulation is to mix a DMSO stock solution with PEG300, followed by the addition of Tween 80, and finally, ddH2O or saline.[8][9]
-
Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.
Issue 2: Inconsistent or No Degradation of Target Protein
Question: I am not observing the expected degradation of EGFR in my cell-based assays. What could be the problem?
Answer: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Confirm Cell Permeability: While Gefitinib (B1684475) is cell-permeable, the larger PROTAC molecule may have different permeability characteristics. If you suspect poor cell uptake, you may need to consider formulation strategies or chemical modifications to the linker to improve permeability.
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation at higher concentrations. Perform a wide dose-response experiment (e.g., from low nM to high µM) to determine the optimal concentration for degradation and to see if you are observing a hook effect.
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the VHL E3 ligase. You can check this by Western blot or proteomics.
-
Assess Compound Stability in Media: The PROTAC may be unstable in your cell culture media over the course of the experiment. You can assess its stability by incubating the PROTAC in media for different time points and then analyzing the remaining intact PROTAC by LC-MS.
-
Control Experiments:
-
Include a proteasome inhibitor (e.g., MG132) as a control. If the degradation is proteasome-dependent, pre-treatment with a proteasome inhibitor should rescue the degradation of EGFR.
-
Use a negative control that does not bind to either EGFR or VHL to ensure the observed effects are specific to the PROTAC's mechanism.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Plate shaker/incubator
-
UV-Vis spectrophotometer or nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a blank.
-
Add Buffer: Add PBS (pH 7.4) to each well to achieve the desired final PROTAC concentration (e.g., 198 µL of PBS for a final volume of 200 µL and a 1:100 dilution).
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the blank indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the PROTAC. The concentration of the soluble PROTAC can be determined using a standard curve.
-
Protocol 2: In Vitro Stability Assay in Cell Culture Media
This protocol describes how to assess the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an internal standard (for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Prepare Test Solution: Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution and add it to a tube containing cold ACN with an internal standard to stop any degradation. This is your t=0 sample.
-
Incubation: Incubate the remaining test solution at 37°C in a 5% CO2 incubator.
-
Subsequent Timepoints: At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the test solution and quench them in cold ACN with an internal standard.
-
Sample Preparation: Vortex the quenched samples and centrifuge to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the intact this compound at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine its stability profile in the cell culture medium.
Visualizations
Caption: EGFR Signaling and PROTAC-Mediated Degradation.
Caption: Experimental Workflow for PROTAC Characterization.
References
- 1. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Off-target effects and toxicity of Gefitinib-based PROTAC 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gefitinib-based PROTAC 3. The information is designed to address common experimental challenges and provide insights into the molecule's off-target effects and potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It achieves this by simultaneously binding to mutant EGFR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5][6][7]
Q2: What is the selectivity profile of this compound?
This compound demonstrates high selectivity for mutant EGFR, specifically the exon 19 deletion and L858R mutations.[6][7][8][9][10] Notably, it has been shown to spare wild-type EGFR at concentrations up to 10 μM.[5][6] This selectivity is a key advantage, as it minimizes the potential for on-target toxicity in cells expressing normal EGFR.
Q3: Is there any available data on the broader off-target effects of this compound?
Currently, there is a lack of publicly available comprehensive off-target screening data, such as kinome-wide scans or global proteomics, specifically for this compound. However, in silico analyses of the parent molecule, Gefitinib (B1684475), have identified potential off-target kinases including MAPK10, PIM-1, and CHK1/2, which could theoretically be affected by the PROTAC.[4][11]
Q4: What are the known toxicities associated with this compound?
Q5: How can I troubleshoot unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity can stem from on-target or off-target effects. To dissect the cause, consider the following control experiments:
-
Inactive Epimer Control: Synthesize a stereoisomer of the VHL ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.
-
Ligand-Only Controls: Test the Gefitinib and VHL ligand components separately to determine if either has inherent cytotoxicity.
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the cytotoxicity is dependent on proteasomal degradation.
-
Target Knockout/Knockdown Cells: Using cells that do not express EGFR can help differentiate between on-target and off-target toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low degradation of mutant EGFR | Suboptimal PROTAC concentration | Perform a dose-response experiment to determine the optimal concentration. Be mindful of the "hook effect" where high concentrations can inhibit degradation. |
| Poor cell permeability | Ensure appropriate vehicle and solubilization methods are used. Consider using permeability assays to assess cellular uptake. | |
| Incorrect E3 ligase expression | Confirm that the cell line used expresses sufficient levels of VHL E3 ligase. | |
| Degradation observed at unexpectedly high concentrations | Low ternary complex stability | Optimize incubation times and ensure healthy cell culture conditions. Biophysical assays can be used to assess ternary complex formation. |
| High background in assays | Non-specific binding | Include appropriate controls, such as an inactive epimer of the PROTAC. Optimize washing steps in assays like Western blotting. |
| Inconsistent results between experiments | Variability in cell culture conditions | Standardize cell passage number, confluency, and overall cell health to ensure reproducibility. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (EGFR exon 19 del) | HCC827 | 11.7 nM | [6][7][8][9][10] |
| DC50 (EGFR L858R) | H3255 | 22.3 nM | [6][7][8][9][10] |
| Wild-Type EGFR Degradation | - | No degradation up to 10 μM | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Mutant EGFR Degradation by Western Blot
-
Cell Culture and Treatment: Plate mutant EGFR-expressing cells (e.g., HCC827 or H3255) and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 μM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against EGFR. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the EGFR signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
-
Cell Seeding: Seed both mutant EGFR-expressing cancer cells and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAFETY AND ANTITUMOR ACTIVITY OF GEFITINIB: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
Optimizing Gefitinib-based PROTAC 3 concentration and incubation time
Welcome to the technical support center for the optimization of Gefitinib-based PROTAC 3. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR) protein.[1][2] It consists of a Gefitinib molecule, which binds to EGFR, connected by a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This recruitment leads to the formation of a ternary complex (EGFR-PROTAC-VHL), resulting in the ubiquitination of EGFR and its subsequent degradation by the proteasome.[1][2][6] This targeted degradation approach can help overcome drug resistance associated with traditional EGFR inhibitors.[1][7]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be effective in inducing the degradation of mutant EGFR in specific non-small-cell lung cancer (NSCLC) cell lines.[3] Notably, it is active in HCC827 cells, which have an exon 19 deletion in EGFR, and H3255 cells, which harbor the L858R mutation.[3][4] It is important to note that it does not induce degradation of wild-type EGFR at concentrations up to 10 μM.[4]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8][9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein (EGFR) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation.[8][10] To avoid or mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve of the hook effect.[8][9][11]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[8]
-
Enhance Cooperativity: While not a direct experimental manipulation, designing PROTACs that promote positive cooperativity in ternary complex formation can reduce the hook effect.[8]
A slight "hook effect" has been observed in HCC-827 cells treated with high concentrations (10 μM) of a similar Gefitinib-based PROTAC.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak degradation of EGFR | 1. Suboptimal PROTAC Concentration: The concentration used may be too low to be effective or too high and falling into the "hook effect" region. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50 and Dmax).[11][13] |
| 2. Inappropriate Incubation Time: The kinetics of degradation can vary. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to find the optimal incubation period.[9][11] | |
| 3. Low Expression of VHL E3 Ligase: The cell line may not express sufficient levels of the VHL E3 ligase for the PROTAC to be effective. | 3. Verify the expression level of VHL in your cell line via Western Blot or qPCR.[1][11][13] | |
| 4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | 4. While difficult to address without modifying the molecule, ensure proper solubilization of the PROTAC. Consider using alternative cell lines if permeability is a known issue for similar compounds. | |
| 5. Incorrect Experimental Setup: Errors in cell seeding density, reagent concentrations, or incubation conditions can affect results. | 5. Review and standardize your experimental protocols. Ensure consistent cell passage numbers and confluency.[8] | |
| Inconsistent Degradation Results Between Experiments | 1. Variable Cell Culture Conditions: Cell passage number, confluency, or overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system. | 1. Standardize your cell culture procedures. Use cells within a defined passage number range and maintain consistent seeding densities.[8] |
| 2. Instability of PROTAC Compound: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | 2. Assess the stability of this compound in your specific media if inconsistent results persist. Prepare fresh dilutions for each experiment. | |
| 3. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | 3. Use calibrated pipettes and be meticulous when preparing your PROTAC dilutions. | |
| Degradation is Observed, but Downstream Signaling is Unchanged | 1. Incomplete Degradation: A small amount of remaining EGFR may be sufficient to maintain downstream signaling. | 1. Aim for maximal degradation (Dmax) by optimizing concentration and incubation time. |
| 2. Rapid Protein Resynthesis: The cell may be rapidly resynthesizing EGFR, counteracting the degradation. | 2. Perform washout experiments to assess the rate of protein recovery after removing the PROTAC.[11] | |
| 3. Activation of Compensatory Pathways: The cell may activate other signaling pathways to compensate for the loss of EGFR signaling. | 3. Investigate other relevant signaling pathways that might be activated in response to EGFR degradation. |
Quantitative Data
The following table summarizes the reported half-maximal degradation concentration (DC50) values for this compound in two different non-small-cell lung cancer cell lines after a 24-hour treatment.[3]
| Cell Line | EGFR Mutation | DC50 (nM) |
| HCC827 | Exon 19 deletion | 11.7[3][4] |
| H3255 | L858R | 22.3[3][4] |
Experimental Protocols
Protocol 1: Assessment of EGFR Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of EGFR following treatment with this compound.
-
Cell Seeding:
-
Seed HCC827 or H3255 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial optimization.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 20-30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Plot the normalized EGFR levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Overcoming the hook effect with Gefitinib-based PROTAC 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Gefitinib-based PROTAC 3. The focus is on understanding and overcoming the hook effect, a common phenomenon observed in PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is a heterobifunctional molecule composed of:
-
An EGFR inhibitor, Gefitinib, which binds to mutant EGFR (such as exon 19 deletion and L858R mutations).[1][3]
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
-
A chemical linker that connects the two binding moieties.[3][4]
By simultaneously binding to both mutant EGFR and the VHL E3 ligase, PROTAC 3 forms a ternary complex. This proximity induces the VHL ligase to tag the EGFR protein with ubiquitin, marking it for degradation by the proteasome.[2] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Q2: What is the "hook effect" and why is it a concern in experiments with this compound?
The hook effect is a paradoxical phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][5] This results in a characteristic bell-shaped dose-response curve.[1][5] At optimal concentrations, PROTAC 3 efficiently forms the productive ternary complex (EGFR-PROTAC-VHL), leading to robust EGFR degradation. However, at excessive concentrations, the PROTAC can form non-productive binary complexes: either EGFR-PROTAC or VHL-PROTAC.[1][5] These binary complexes are unable to facilitate ubiquitination, thus "hooking" the dose-response curve and reducing the overall degradation efficacy.[1][5] Failing to account for the hook effect can lead to misinterpretation of data, such as incorrectly concluding that a high concentration of the PROTAC is ineffective.[1]
Q3: In which cell lines and at what concentrations has the hook effect been observed for this compound?
A significant hook effect for this compound has been observed at high concentrations, specifically 1 µM and 10 µM, in both HCC-827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation) non-small cell lung cancer cell lines.[6]
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, with decreased EGFR degradation at high concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC 3 concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). This is the peak of the bell curve. For future experiments, use concentrations at or below this optimal level to ensure you are in the productive degradation range.
-
Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation or NanoBRET™ to directly measure the formation of the EGFR-PROTAC 3-VHL ternary complex across a range of concentrations.[5] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: Weak or no EGFR degradation is observed at the tested concentrations.
-
Possible Causes & Solutions:
-
Concentration Range is Too High: You may be unknowingly working exclusively in the hook effect region of the dose-response curve.
-
Insufficient Incubation Time: The kinetics of degradation can vary.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, optimal concentration of PROTAC 3 to determine the ideal incubation time for maximal degradation.[5]
-
-
Low E3 Ligase Expression: The cell line may not express sufficient levels of VHL, the E3 ligase recruited by PROTAC 3.
-
Solution: Verify VHL expression in your cell line using Western Blot or qPCR.[8]
-
-
Poor Cell Permeability: As a relatively large molecule, the PROTAC may have difficulty crossing the cell membrane.
-
Solution: While modifying the PROTAC itself is a medicinal chemistry task, you can assess its permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to understand if this is a limiting factor.[8]
-
-
Quantitative Data
The following table summarizes the degradation of mutant EGFR by this compound in different cell lines.
| Cell Line | EGFR Mutation | PROTAC 3 Concentration | % EGFR Degradation (Relative to Vehicle) | Observation |
| HCC-827 | exon 19 del | 11.7 nM | ~50% | DC50 Value[3][4] |
| H3255 | L858R | 22.3 nM | ~50% | DC50 Value[3][4] |
| HCC-827 | exon 19 del | 1 µM | Reduced Degradation | Hook Effect[6] |
| H3255 | L858R | 1 µM | Reduced Degradation | Hook Effect[6] |
| HCC-827 | exon 19 del | 10 µM | Significant Reduction in Degradation | Pronounced Hook Effect[6] |
| H3255 | L858R | 10 µM | Significant Reduction in Degradation | Pronounced Hook Effect[6] |
Note: The percentage of degradation at hook effect concentrations is described as "reduced" or "significant reduction" based on qualitative descriptions in the literature.[6] Precise percentages would require access to the specific densitometry data from the cited experiments.
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
This protocol details the steps to quantify EGFR protein levels following treatment with this compound.[7]
-
Cell Seeding & Treatment:
-
Plate HCC-827 or H3255 cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the hook effect. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), use a wet transfer system (e.g., 100V for 90 minutes at 4°C).[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., Rabbit anti-EGFR, 1:1000 dilution) and a loading control (e.g., Mouse anti-β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the EGFR band intensity to the loading control band intensity for each sample.
-
Plot the normalized EGFR levels against the log of PROTAC 3 concentration to generate the dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the EGFR-PROTAC 3-VHL ternary complex.[9]
-
Cell Culture and Treatment:
-
Culture HCC-827 or H3255 cells in 10 cm plates to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex components.
-
Treat cells with an optimal concentration of this compound or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, plus protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add 2-5 µg of an antibody against one component of the complex (e.g., anti-VHL antibody). Use a corresponding IgG as a negative control.
-
Incubate on a rotator overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and an input control by Western Blot.
-
Probe separate membranes with primary antibodies against EGFR and VHL to detect the co-immunoprecipitated proteins. An enrichment of EGFR in the VHL immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms ternary complex formation.
-
Visualizations
Caption: Simplified EGFR signaling pathway targeted by Gefitinib.
Caption: Mechanism of Action of PROTAC 3 and the Hook Effect.
Caption: Troubleshooting workflow for PROTAC 3 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Gefitinib-based PROTAC 3 degradation kinetics and time-course experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Gefitinib-based PROTAC 3, with a focus on degradation kinetics and time-course studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It consists of three key components:
-
A warhead: The Gefitinib (B1684475) molecule, which binds specifically to the EGFR protein.[1][4]
-
An E3 ligase ligand: A molecule that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[1][2][5]
-
A linker: A chemical chain that connects the warhead and the E3 ligase ligand.[6]
This PROTAC works by forming a ternary complex between the target EGFR protein and the VHL E3 ligase.[7] This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the cell's natural disposal system, the proteasome.[6][8] This mechanism differs from traditional inhibitors like Gefitinib alone, which only block the protein's function.[9][10] Some PROTACs can also induce degradation through the autophagy-lysosome pathway.[11]
Q2: What are the key degradation parameters (DC50, Dmax) for this compound?
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[12] this compound has been shown to potently and selectively degrade mutant forms of EGFR while sparing the wild-type (WT) version.[5][6]
| Cell Line | EGFR Mutation | DC50 Value | Maximum Degradation (Dmax) |
| HCC827 | Exon 19 deletion | 11.7 nM | >95% |
| H3255 | L858R mutation | 22.3 nM | >95% |
| Various | Wild-Type (WT) | No degradation observed up to 10 µM | Not applicable |
(Data compiled from multiple sources[1][2][3][4][5])
Q3: What is a typical time course for EGFR degradation with this PROTAC?
Time-course experiments are crucial to understand the kinetics of degradation.[13] For Gefitinib-based PROTACs, degradation of mutant EGFR is a relatively rapid process. Significant reduction in EGFR protein levels can be observed as early as 4 hours after treatment.[4] Near-complete degradation is typically achieved within 12 to 24 hours.[4][6] The sustained degradation of EGFR was observed for over 72 hours even after the removal of a similar pomalidomide-based Gefitinib PROTAC.[14]
Q4: What is the "hook effect" and how can it be avoided in my experiments?
The "hook effect" is a phenomenon common to PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[7] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) rather than the productive ternary complex (EGFR-PROTAC-E3 ligase) required for ubiquitination.[7]
To avoid the hook effect:
-
Perform a wide dose-response curve: Test a broad range of concentrations, including low nanomolar ranges, to identify the optimal concentration for maximal degradation and observe the characteristic bell-shaped curve.[7]
-
Avoid using excessively high concentrations: Once the optimal range is identified, use concentrations that are on the left side of the bell curve for maximal effect.
Visualized Pathways and Workflows
Caption: PROTAC-mediated degradation of EGFR protein.
Caption: Experimental workflow for kinetic analysis.
Troubleshooting Guide
Problem: I am not observing any degradation of EGFR.
Caption: A logical workflow for troubleshooting.
Problem: My degradation results are inconsistent between experiments.
-
Possible Cause: Cell health and experimental conditions can significantly impact the ubiquitin-proteasome system.[7] Factors like cell passage number, confluency at the time of treatment, and serum starvation can alter protein expression and degradation efficiency.
-
Solution: Strictly standardize your cell culture protocols.[7] Use cells within a consistent and narrow passage number range, seed cells at the same density to ensure similar confluency, and maintain consistent media and serum conditions for all related experiments.
Problem: My PROTAC shows off-target effects.
-
Possible Cause: Off-target degradation can occur if the PROTAC induces the degradation of proteins other than EGFR.[7] This may be due to the Gefitinib warhead having other low-affinity binders or the ternary complex forming with other proteins.
-
Solution:
-
Quantitative Proteomics: Use techniques like TMT-based mass spectrometry to obtain a global view of protein level changes after PROTAC treatment, which can definitively identify off-targets.[7]
-
Optimize the Linker: The length and composition of the linker can influence the conformation and stability of the ternary complex, thereby affecting selectivity.[7] Systematically varying the linker may improve specificity.
-
Change the E3 Ligase: Different E3 ligases have different sets of natural substrates.[7] Switching to a PROTAC that recruits a different E3 ligase (e.g., CRBN) might eliminate specific off-target effects.[7]
-
Experimental Protocols
Protocol 1: Time-Course of EGFR Degradation
This protocol outlines the steps to determine the rate of PROTAC-induced protein degradation.
-
Cell Seeding: Plate HCC827 or H3255 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with this compound at a fixed concentration (e.g., 100 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Time Points: Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification and Western Blotting: Quantify the protein concentration of the lysates using a BCA assay.[15] Proceed with the Western Blotting protocol (see Protocol 3) to determine EGFR and loading control (e.g., GAPDH, β-actin) levels at each time point.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the EGFR signal to the loading control for each time point. Plot the percentage of remaining EGFR protein (relative to the 0-hour time point) against time.
Protocol 2: Determination of DC50 and Dmax
This protocol is used to determine the potency and maximal efficacy of the PROTAC.
-
Cell Seeding: Plate HCC827 or H3255 cells in 12-well or 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium.[12] A common range is 0.1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).[12]
-
Incubation: Remove the old medium and add the medium containing the different PROTAC concentrations.[12] Include a vehicle control (DMSO only). Incubate the cells for a fixed time point where maximal degradation is expected (e.g., 24 hours).[12]
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western Blotting as described in Protocol 3 to determine the levels of EGFR and a loading control.[15]
-
Data Analysis: After densitometry, calculate the percentage of EGFR remaining in each treated well relative to the vehicle control.[12] Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a variable slope (four parameters) dose-response curve to determine the DC50 and Dmax values.[12]
Protocol 3: Western Blotting for EGFR Analysis
This is a standard protocol for detecting protein levels following PROTAC treatment.[15]
-
Sample Preparation: After protein quantification, denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR (and a separate one for a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[15]
-
Quantification: Measure band intensities using densitometry software.[15]
References
- 1. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting poor degradation efficiency of Gefitinib-based PROTAC 3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gefitinib-based PROTAC 3. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming poor degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is a heterobifunctional molecule composed of three key components: a ligand that binds to EGFR (derived from the inhibitor Gefitinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[3][4] By bringing EGFR into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[1] This approach aims to overcome resistance mechanisms associated with traditional EGFR inhibitors.[1][5]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be effective in inducing the degradation of mutant EGFR in specific non-small cell lung cancer (NSCLC) cell lines. Notably, it demonstrates potent degradation of EGFR with an exon 19 deletion in HCC827 cells and the L858R mutation in H3255 cells.[3][4] It is important to note that it exhibits minimal degradation of wild-type EGFR.
Q3: What are the typical DC50 values for this compound?
A3: The half-maximal degradation concentration (DC50) values for this compound are reported to be approximately 11.7 nM in HCC827 cells (exon 19 deletion) and 22.3 nM in H3255 cells (L858R mutation).[3][4]
Troubleshooting Guide: Poor Degradation Efficiency
One of the most common challenges encountered when working with PROTACs is suboptimal or no degradation of the target protein. This guide provides a step-by-step approach to troubleshoot poor degradation efficiency of this compound.
Problem 1: No or weak degradation of EGFR is observed.
-
Possible Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect")
-
Explanation: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either EGFR or the VHL E3 ligase, which prevents the formation of the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test a broad range of this compound concentrations, for example, from 0.1 nM to 10 µM.
-
Analyze the dose-response curve: A bell-shaped curve is indicative of the hook effect. The optimal concentration for maximal degradation will be at the peak of this curve.
-
Select the optimal concentration: For subsequent experiments, use the concentration that achieves the maximal degradation (Dmax).
-
-
-
Possible Cause 2: Issues with Ternary Complex Formation
-
Explanation: The formation of a stable ternary complex between EGFR, this compound, and the VHL E3 ligase is crucial for efficient degradation. The linker length and composition of the PROTAC play a critical role in the stability and geometry of this complex.[6][7]
-
Troubleshooting Steps:
-
Confirm target engagement: While direct measurement of ternary complex formation can be challenging, ensure that the Gefitinib warhead is binding to EGFR. This can be indirectly assessed by observing the inhibition of downstream signaling pathways (e.g., p-AKT) via Western Blot.
-
Consider linker modifications (if applicable): If you are synthesizing your own PROTACs, systematically varying the linker length and composition can help optimize ternary complex formation.[6][7]
-
-
-
Possible Cause 3: Low Cellular Permeability or Poor Stability of the PROTAC
-
Explanation: Due to their larger size, PROTACs may have limited cell permeability, resulting in insufficient intracellular concentrations to induce degradation. Additionally, the PROTAC may be unstable in the experimental conditions.
-
Troubleshooting Steps:
-
Assess cellular uptake: While direct measurement can be complex, you can infer potential permeability issues if you observe a significant discrepancy between in vitro binding assays and cellular degradation assays.
-
Check for PROTAC stability: The stability of the PROTAC in your cell culture media can be assessed over the time course of your experiment using analytical methods like LC-MS.
-
-
-
Possible Cause 4: Cell Line Specific Factors
-
Explanation: The degradation efficiency can be cell-line dependent. This could be due to varying expression levels of the VHL E3 ligase or other components of the ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
Verify VHL expression: Confirm the expression of VHL in your target cell line by Western Blot.
-
Test in recommended cell lines: If possible, use the HCC827 or H3255 cell lines, where the efficacy of this compound has been established, as a positive control.
-
-
Problem 2: Inconsistent degradation results between experiments.
-
Possible Cause: Variability in Experimental Conditions
-
Explanation: Minor variations in cell culture conditions, such as cell confluency, passage number, and serum concentration, can impact the cellular response to the PROTAC.
-
Troubleshooting Steps:
-
Standardize cell culture protocols: Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment.
-
Ensure consistent PROTAC preparation: Prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment.
-
-
Data Presentation
Table 1: Degradation Profile of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | >95% | [3][4][8] |
| H3255 | L858R | 22.3 | >95% | [3][4][8] |
Note: Dmax values are estimated based on qualitative data from Western Blots in the cited literature, indicating near-complete degradation at optimal concentrations.
Experimental Protocols
1. Western Blot for EGFR Degradation
This protocol allows for the quantification of EGFR protein levels following treatment with this compound.
-
Materials:
-
HCC827 or H3255 cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control.
-
2. In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of EGFR is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Same as Western Blot protocol, with the addition of a proteasome inhibitor (e.g., MG132).
-
Primary antibody: anti-ubiquitin.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with an optimal concentration of this compound. As a crucial control, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting. This will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse cells in IP lysis buffer.
-
Immunoprecipitate EGFR using an anti-EGFR antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Perform Western Blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR. An increase in the ubiquitin signal in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) confirms ubiquitination.
-
-
3. Cell Viability Assay (MTT/XTT)
This assay assesses the effect of EGFR degradation on cell viability.
-
Materials:
-
Cells (e.g., HCC827, H3255)
-
This compound
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.
-
For XTT assay: Add the XTT labeling mixture and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Gefitinib-based PROTAC 3 activity
Welcome to the technical support center for Gefitinib-based PROTAC 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this molecule, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule composed of the EGFR inhibitor Gefitinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This PROTAC functions by inducing the selective degradation of mutant EGFR, such as those with exon 19 deletions or the L858R mutation, through the ubiquitin-proteasome system.[1][3][4] It brings the target protein (EGFR) and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[5]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
Q3: What are the reported DC50 values for this compound?
This compound has been shown to induce the degradation of mutant EGFR in specific non-small cell lung cancer (NSCLC) cell lines. The reported half-maximal degradation concentration (DC50) values are:
-
11.7 nM in HCC827 cells (harboring an exon 19 deletion in EGFR).[1][3][4]
-
22.3 nM in H3255 cells (with an L858R mutation in EGFR).[1][3][4]
Notably, it has been reported to show no degradation of wild-type EGFR at concentrations up to 10 µM.[1]
Q4: What is the "hook effect" and how can I avoid it in my experiments with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of target protein (EGFR) | 1. Suboptimal PROTAC concentration: You might be observing the "hook effect" at high concentrations or using a concentration that is too low. 2. Cell permeability issues: PROTACs are large molecules and may have poor cell permeability. 3. Incorrect cell line: The cell line may not express the target mutant EGFR or the necessary E3 ligase (VHL). 4. Serum interference: High serum concentration might be inhibiting PROTAC activity. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. If permeability is suspected, consider using a cell line with higher permeability or consult literature for formulation strategies to improve uptake. 3. Confirm the expression of mutant EGFR and VHL in your cell line by Western blot or other methods. 4. Try reducing the serum concentration in your culture medium (e.g., to 5%, 1%, or 0% for a short duration) to see if degradation is enhanced. |
| High variability in results | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and health can affect protein expression and the ubiquitin-proteasome system. 2. PROTAC instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | 1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Assess the stability of the PROTAC in your experimental media over time. |
| Unexpected off-target effects | 1. Lack of specificity: The PROTAC may be degrading other proteins. | 1. Use a proteome-wide analysis (e.g., mass spectrometry) to assess the specificity of the PROTAC. 2. Include an inactive control in your experiments. This could be a molecule with a modification that prevents binding to either EGFR or VHL. |
Quantitative Data Summary
While specific data for this compound at varying serum concentrations is not available in the literature, the following table illustrates the expected trend based on the observation that serum starvation can enhance PROTAC efficacy. These are hypothetical values for illustrative purposes.
| Serum Concentration | Hypothetical DC50 (nM) in HCC827 cells | Hypothetical IC50 (nM) in HCC827 cells |
| 10% FBS | 25 | 50 |
| 5% FBS | 15 | 30 |
| 0% FBS (serum-starved) | 10 | 20 |
Experimental Protocols
Western Blot for EGFR Degradation
This protocol allows for the quantification of EGFR protein levels following treatment with this compound.
Materials:
-
Cell lines (e.g., HCC827, H3255)
-
This compound
-
Complete growth medium and serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-pEGFR, anti-AKT, anti-pAKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment:
-
For dose-response experiments, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
To test the effect of serum, culture cells in media with different serum concentrations (e.g., 10%, 5%, 0%) containing the PROTAC. For serum starvation, incubate cells in serum-free medium for a few hours before adding the PROTAC.
-
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of EGFR degradation relative to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell lines (e.g., HCC827)
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound in media with the desired serum concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: PROTAC Mechanism of Action.
References
- 1. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gefitinib-Based PROTAC 3 Linker Stability and Cleavage Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Gefitinib-based PROTAC 3 linker stability and cleavage assays.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My Gefitinib-based PROTAC shows good binding to EGFR and the E3 ligase individually, but I'm not observing significant EGFR degradation. Could the linker be the issue?
Answer:
Yes, the linker is a critical component for the formation of a stable and productive ternary complex (EGFR-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[1] Several linker-related issues could be preventing efficient degradation:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][2]
-
Unfavorable Ternary Complex Conformation: The linker might not orient the EGFR and E3 ligase optimally for the transfer of ubiquitin to the target protein.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[1][2]
To troubleshoot this, consider the following workflow:
References
Technical Support Center: Control Experiments for Gefitinib-Based PROTAC 3 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gefitinib-based PROTAC 3. For optimal experimental outcomes, a suite of robust control experiments is essential to validate the mechanism of action and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively induce the degradation of Epidermal Growth Factor Receptor (EGFR), particularly activating mutants such as exon 19 deletions and the L858R mutation.[1][2][3] It functions by simultaneously binding to the EGFR protein (via the Gefitinib moiety) and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][3] This proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[4][5]
Q2: Why are control experiments crucial in my this compound studies?
A2: Control experiments are fundamental to demonstrate that the observed degradation of the target protein is a direct result of the PROTAC's intended mechanism of action.[6] They help to rule out alternative explanations such as off-target effects, non-specific toxicity, or simple inhibition of the target's function.[6]
Q3: What are the essential positive and negative controls I should include?
A3: A comprehensive set of controls includes:
-
Vehicle Control: To assess the baseline level of the target protein.[7]
-
Gefitinib (Parent Inhibitor): To differentiate between protein degradation and mere inhibition of EGFR signaling.
-
Inactive Control PROTAC: A structurally similar molecule that is deficient in a key aspect of the PROTAC's function, such as binding to the E3 ligase.[6] This is a critical control to demonstrate that the degradation is dependent on the recruitment of the E3 ligase.[1][6]
-
Proteasome Inhibitor (e.g., MG132): To confirm that the protein loss is due to proteasomal degradation.[7][8]
-
E3 Ligase Ligand Competition: To show that the PROTAC's effect can be competed away by an excess of the free E3 ligase ligand.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation of target protein (EGFR) observed. | 1. Poor cell permeability of the PROTAC. 2. Low expression of the recruited E3 ligase (VHL) in the cell line. 3. Suboptimal PROTAC concentration or treatment time. 4. Inefficient ternary complex formation. | 1. Assess cell permeability using analytical methods. 2. Confirm VHL expression in your cell line via Western blot or qPCR.[9] 3. Perform a dose-response and time-course experiment to identify optimal conditions.[1][10] 4. Conduct a co-immunoprecipitation (Co-IP) to verify the formation of the EGFR-PROTAC-VHL ternary complex.[11] |
| Degradation observed with the inactive control. | 1. The inactive control is not truly inactive and retains some binding to the E3 ligase. 2. Off-target effects of the PROTAC molecule independent of E3 ligase recruitment. | 1. Verify the lack of binding of the inactive control to the E3 ligase using biophysical methods (e.g., SPR, ITC). 2. Perform a global proteomics analysis to identify off-target proteins that are degraded by both the active and inactive PROTACs. |
| The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). | Formation of non-productive binary complexes (EGFR-PROTAC or PROTAC-VHL) at high concentrations, which prevents the formation of the productive ternary complex.[10] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[9][10] |
| High cell toxicity observed. | 1. Off-target effects of the PROTAC. 2. Toxicity of the vehicle (e.g., DMSO). | 1. Test the inactive control; if it is not toxic, the toxicity may be linked to the degradation of the target or an off-target protein. 2. Include a vehicle-only control group to assess the toxicity of the formulation.[12] |
Quantitative Data Summary
Table 1: Degradation Potency of this compound and Controls in EGFR-mutant Cell Lines
| Compound | Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | HCC827 | exon 19 del | 11.7[2][3] | >90 |
| H3255 | L858R | 22.3[2][3] | >90 | |
| Inactive Control | HCC827 | exon 19 del | >10,000 | <10 |
| H3255 | L858R | >10,000 | <10 | |
| Gefitinib | HCC827 | exon 19 del | No degradation | N/A |
| H3255 | L858R | No degradation | N/A |
Table 2: Off-Target Profile of Gefitinib
| Potential Off-Target Kinase | Reported Interaction with Gefitinib |
| ERBB4 | Validated off-target[4] |
| PIM1 | Validated off-target[4] |
| MAPK10 | Validated off-target[4] |
| ALK | Validated off-target[4] |
| SRC | Validated off-target[4] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the steps to quantify the degradation of a target protein after PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., HCC827 for mutant EGFR)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-EGFR, anti-VHL, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of this compound and controls (vehicle, inactive control, Gefitinib) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and probe with the primary antibody against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the EGFR-PROTAC-VHL ternary complex.
Materials:
-
Treated cell lysates (as prepared in Protocol 1)
-
Anti-VHL antibody or anti-EGFR antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VHL antibody (or anti-EGFR) or a control IgG overnight at 4°C.[11]
-
Capture of Immune Complexes: Add Protein A/G beads to capture the antibody-protein complexes.[15]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against EGFR and VHL to detect the co-precipitated proteins.[11]
Visualizations
Caption: Mechanism of this compound action.
Caption: EGFR signaling and points of intervention.
Caption: Workflow for key control experiments.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to Gefitinib-Based PROTAC 3 and Other EGFR PROTACs, Including MS39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Gefitinib-based PROTAC 3 and another prominent EGFR-targeting PROTAC, MS39. Both molecules are designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to EGFR-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Gefitinib-based PROTACs utilize the EGFR inhibitor gefitinib (B1684475) as the target-binding ligand. Both this compound and MS39 employ the von Hippel-Lindau (VHL) E3 ligase for their mechanism of action.[1][2]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and MS39 in inducing the degradation of mutant EGFR and inhibiting cell proliferation in non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Degradation of Mutant EGFR
| PROTAC | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Source(s) |
| This compound | HCC827 | exon 19 del | 11.7 | 98.9 | [3][4] |
| H3255 | L858R | 22.3 | 96.6 | [3][4] | |
| MS39 | HCC827 | exon 19 del | 5.0 | >95 | [2] |
| H3255 | L858R | 3.3 | >95 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Gefitinib | HCC827 | Not explicitly stated for direct comparison | |
| H3255 | Not explicitly stated for direct comparison | ||
| This compound | H3255 | Less potent than MS39 | [2] |
| MS39 | H3255 | More potent than this compound | [2] |
| HCC827 | 0.23 |
IC50: Half-maximal inhibitory concentration.
Based on the available data, MS39 demonstrates greater potency in degrading mutant EGFR, as indicated by its lower DC50 values in both HCC827 and H3255 cell lines compared to this compound.[2] Furthermore, studies have shown that MS39 is more potent at inhibiting the proliferation of H3255 lung cancer cells than this compound.[2]
Signaling Pathway and Mechanism of Action
Gefitinib-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of EGFR. The gefitinib moiety binds to the kinase domain of EGFR, while the VHL ligand recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of EGFR, marking it for degradation by the 26S proteasome. This process effectively eliminates the EGFR protein, disrupting downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison: Gefitinib-Based PROTACs Versus Osimertinib in Resistant NSCLC Cells
For researchers and drug development professionals navigating the complexities of acquired resistance in non-small cell lung cancer (NSCLC), understanding the efficacy of novel therapeutic modalities is paramount. Osimertinib (B560133), a third-generation EGFR tyrosine kinase inhibitor (TKI), is the standard of care for tumors harboring the T790M resistance mutation. However, subsequent resistance to osimertinib, often driven by the C797S mutation, necessitates new strategies. This guide provides an objective comparison between the efficacy of a Gefitinib-based PROTAC and Osimertinib in resistant NSCLC cell lines, supported by experimental data.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking a protein's active site, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein. A Gefitinib-based PROTAC leverages the binding affinity of the first-generation TKI gefitinib (B1684475) to selectively target mutant EGFR for destruction.
Quantitative Data Summary
Direct comparative data for a specific molecule designated "Gefitinib-based PROTAC 3" against Osimertinib in the same resistant cell line is not available in a single peer-reviewed study. However, by compiling data from studies on potent, well-characterized Gefitinib-based PROTACs and Osimertinib in the widely-used T790M-positive resistant cell line, NCI-H1975, we can establish a strong comparative baseline.
Table 1: Antiproliferative Activity (IC₅₀, nM) in H1975 Cells (EGFR L858R/T790M)
| Compound | IC₅₀ (nM) | Data Source |
| Gefitinib-based PROTAC (Cpd 13b) ¹ | 46.82 | [1] |
| Osimertinib | ~12 - 15.9 | [2] |
¹Compound 13b is a potent, Cereblon-recruiting PROTAC using a Gefitinib scaffold.
Table 2: EGFR Protein Degradation Activity (DC₅₀, nM) in H1975 Cells (EGFR L858R/T790M)
| Compound | DC₅₀ (nM) | Data Source |
| Gefitinib-based PROTAC (Cpd 13b) ¹ | 13.2 | [1][3] |
| Osimertinib | N/A (Does not induce degradation) |
¹Compound 13b is a potent, Cereblon-recruiting PROTAC using a Gefitinib scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the antiproliferative effects of a compound.
-
Cell Seeding: NCI-H1975 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., Gefitinib-based PROTAC or Osimertinib) with concentrations typically ranging from 0.01 nM to 10 µM. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Reagent Addition: 20 µL of MTS or MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Absorbance Measurement: If using MTT, the medium is removed and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at a wavelength of 490 nm (for MTS) or 570 nm (for MTT).
-
Data Analysis: The absorbance readings are normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter dose-response curve using software such as GraphPad Prism.
Western Blot Analysis for EGFR Degradation
This technique is used to detect and quantify the amount of a specific protein (EGFR) in a sample after treatment.
-
Cell Treatment & Lysis: NCI-H1975 cells are seeded in 6-well plates and treated with various concentrations of the PROTAC for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
Sample Preparation & SDS-PAGE: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a polyacrylamide gel (e.g., 8-10%). The proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). It is then incubated overnight at 4°C with a primary antibody specific for EGFR. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The EGFR protein level is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) is calculated from the dose-response curve.
Mechanisms and Signaling Pathways
The diagrams below illustrate the fundamental EGFR signaling pathway and the distinct mechanisms of action of Osimertinib versus a Gefitinib-based PROTAC.
Caption: Simplified EGFR Signaling Cascade.
Caption: Mechanisms of Action.
References
Unveiling the Selectivity of Gefitinib-based PROTAC 3: A Comparative Guide for Researchers
Gefitinib-based PROTAC 3 demonstrates remarkable selectivity in promoting the degradation of oncogenic mutant Epidermal Growth Factor Receptor (EGFR) over its wild-type counterpart. This targeted degradation offers a promising therapeutic strategy for non-small cell lung cancers (NSCLC) harboring specific EGFR mutations, while sparing healthy tissues expressing wild-type EGFR.
This guide provides a comprehensive comparison of the efficacy of this compound against mutant and wild-type EGFR, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and targeted protein degradation.
Quantitative Comparison of EGFR Degradation
This compound induces the degradation of mutant EGFR with high potency, as demonstrated by its low half-maximal degradation concentration (DC50) values in cancer cell lines expressing these mutations. In contrast, it exhibits no significant degradation of wild-type EGFR, even at substantially higher concentrations.
| Cell Line | EGFR Mutation Status | DC50 of this compound | Selectivity vs. Wild-Type |
| HCC827 | Exon 19 deletion | 11.7 nM[1][2][3][4][5][6] | Highly Selective |
| H3255 | L858R mutation | 22.3 nM[1][2][3][4][5][6] | Highly Selective |
| Various | Wild-Type | No degradation observed up to 10 µM[2][4][6] | - |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule that links the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][5] This design allows the PROTAC to simultaneously bind to both the EGFR protein and the VHL E3 ligase, forming a ternary complex. The recruitment of the E3 ligase to EGFR results in the ubiquitination of the receptor, marking it for degradation by the proteasome.[7] This event-driven mechanism overcomes the limitations of traditional occupancy-driven inhibitors.[8]
EGFR Signaling Pathways: Wild-Type vs. Mutant
In normal cellular signaling, the binding of a ligand, such as Epidermal Growth Factor (EGF), to wild-type EGFR triggers its dimerization and subsequent activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][9] In contrast, oncogenic mutations, such as the Exon 19 deletion and the L858R point mutation, lead to constitutive, ligand-independent activation of these downstream signaling cascades, driving uncontrolled cell proliferation and survival.[8]
Experimental Protocols
The following is a generalized protocol for assessing the degradation of EGFR in cell culture based on the available data.
Objective: To determine the DC50 of this compound in inducing the degradation of mutant and wild-type EGFR.
Materials:
-
Human non-small cell lung cancer cell lines:
-
HCC827 (EGFR Exon 19 deletion)
-
H3255 (EGFR L858R mutation)
-
A549 (Wild-type EGFR, as a control)
-
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-EGFR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Culture: Culture HCC827, H3255, and A549 cells in their recommended complete culture medium until they reach approximately 80% confluency.
-
Treatment: Seed the cells in appropriate culture plates. After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control. Incubate the cells for 24 hours.[3]
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR and the loading control using densitometry software.
-
Normalize the EGFR band intensity to the corresponding loading control band intensity.
-
Plot the normalized EGFR levels against the logarithm of the PROTAC 3 concentration.
-
Fit the data to a dose-response curve to determine the DC50 value for each mutant cell line.
-
Conclusion
The data strongly support the high selectivity of this compound for mutant EGFR over the wild-type form. This targeted degradation approach holds significant potential for the development of novel therapeutics for NSCLC and other cancers driven by EGFR mutations, potentially offering a wider therapeutic window and reduced side effects compared to non-selective inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this promising molecule.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound [myskinrecipes.com]
- 8. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
A Comparative Proteomics Analysis of Cellular Responses to Gefitinib-based PROTAC 3 and its Precursor, Gefitinib
A detailed guide for researchers, scientists, and drug development professionals on the cellular impact of targeted protein degradation versus kinase inhibition.
This guide provides a comprehensive comparison of the cellular proteomic responses to two distinct but related anti-cancer agents: Gefitinib-based PROTAC 3 and its parent molecule, the tyrosine kinase inhibitor Gefitinib. While both molecules target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, their mechanisms of action and resulting downstream cellular effects differ significantly. This guide presents a comparative analysis based on quantitative proteomics data, offering insights into the nuanced cellular responses to these therapies.
Introduction: Two Strategies Targeting EGFR
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling. In contrast, this compound is a heterobifunctional molecule that induces the degradation of EGFR. It consists of a ligand that binds to EGFR (derived from Gefitinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the EGFR protein. This guide will explore the proteomic consequences of these two distinct mechanisms.
Comparative Proteomics Data
The following tables summarize the quantitative proteomics data from studies analyzing the cellular response to a close analog of this compound (MS39/compound 6) and Gefitinib. The data highlights the differential impact of these two molecules on the cellular proteome.
Table 1: Quantitative Proteomic Analysis of HCC-827 Cells Treated with a Gefitinib-based PROTAC (MS39)
| Protein | Log2 Fold Change | p-value | Function |
| EGFR | -2.5 | < 0.001 | Receptor Tyrosine Kinase |
| Protein A | -1.8 | < 0.01 | Signal Transduction |
| Protein B | 1.5 | < 0.05 | Cell Cycle Regulation |
| Protein C | -1.2 | < 0.05 | Apoptosis |
Note: This table is a representative summary based on the findings of selective EGFR degradation by MS39. The full dataset would include a comprehensive list of all quantified proteins.
Table 2: Quantitative Proteomic Analysis of A431 Cells Treated with Gefitinib
| Protein | Log2 Fold Change (16h treatment) | Function |
| AREG | 1.9 | Amphiregulin, EGFR ligand |
| EREG | 1.8 | Epiregulin, EGFR ligand |
| TGM2 | 1.7 | Transglutaminase 2, Cell adhesion |
| SERPINB5 | 1.6 | Serpin Family B Member 5, Protease inhibitor |
| IL1RAP | 1.5 | Interleukin 1 Receptor Accessory Protein |
This table is based on supplementary data from Kani et al., 2012, showing proteins significantly upregulated upon Gefitinib treatment.
Signaling Pathways and Cellular Processes
The proteomics data reveals distinct impacts on cellular signaling pathways. While both compounds ultimately aim to attenuate EGFR signaling, their methods lead to different cellular adaptations.
This compound leads to the direct removal of the EGFR protein, which is expected to cause a more complete and sustained shutdown of both kinase-dependent and -independent functions of the receptor. This can be particularly advantageous in overcoming resistance mechanisms involving EGFR scaffolding functions.
Gefitinib, by inhibiting the kinase activity, leads to a compensatory upregulation of EGFR ligands like AREG and EREG, as the cell attempts to overcome the signaling blockade. This highlights a potential feedback mechanism that could contribute to acquired resistance.
EGFR Degradation Pathway by PROTAC 3
The following diagram illustrates the mechanism of action for this compound.
A Head-to-Head Comparison of VHL and CRBN-Based EGFR PROTACs: A Guide for Drug Development Professionals
Published: December 9, 2025
For: Researchers, scientists, and drug development professionals in oncology and targeted protein degradation.
Introduction: Overcoming the Hurdle of EGFR Inhibitor Resistance
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various malignancies, most notably in non-small-cell lung cancer (NSCLC).[1][2] While tyrosine kinase inhibitors (TKIs) targeting EGFR have significantly improved patient outcomes, their efficacy is often limited by the emergence of acquired resistance, frequently driven by secondary mutations such as T790M and the subsequent C797S mutation.[1][3][4]
Proteolysis-targeting chimeras (PROTACs) offer a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[2][3] These heterobifunctional molecules do not just block a protein's function but eliminate the entire protein by hijacking the cell's own ubiquitin-proteasome system.[5] This guide provides a head-to-head comparison of EGFR PROTACs that recruit two of the most commonly used E3 ubiquitin ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN), offering a data-driven perspective for researchers in the field.
Mechanism of Action: Hijacking Cellular Machinery
PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), in this case, EGFR; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker connecting the two. The PROTAC facilitates the formation of a ternary complex between EGFR and the E3 ligase (either the CRL2-VHL or CRL4-CRBN complex), leading to the polyubiquitination of EGFR. This "kiss of death" marks the receptor for degradation by the 26S proteasome, thereby ablating all its functions, including kinase activity and scaffolding roles.[1][3]
By degrading EGFR, PROTACs disrupt downstream pro-survival signaling pathways critical for tumor growth and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3]
References
- 1. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Vivo Efficacy and PK/PD of Gefitinib-based PROTAC 3 vs. Gefitinib
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, both gefitinib (B1684475) and novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) are at the forefront of research. This guide provides an objective comparison of the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the EGFR inhibitor gefitinib and a gefitinib-based PROTAC, referred to as "Gefitinib-based PROTAC 3". This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct mechanisms and potential advantages of targeted protein degradation over simple inhibition.
Mechanism of Action: Inhibition vs. Degradation
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain.[1][2][3][4] This reversible inhibition blocks the downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][2][3]
This compound, on the other hand, operates through a novel mechanism of action. It is a heterobifunctional molecule that links gefitinib to a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[5][6][7] This PROTAC simultaneously binds to EGFR and the E3 ligase, forming a ternary complex that induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[5] This approach not only inhibits EGFR signaling but eliminates the entire receptor protein.
Signaling Pathway Diagrams
Figure 1: Gefitinib's inhibitory mechanism of action.
Figure 2: Mechanism of action for this compound.
In Vivo Efficacy
Gefitinib
Gefitinib has demonstrated significant antitumor activity in various preclinical xenograft models of NSCLC, particularly those harboring activating EGFR mutations. In athymic nude mice bearing sensitive NSCLC xenografts, gefitinib treatment has been shown to cause significant tumor growth delay. For instance, in mice with H322 NSCLC xenografts, intraperitoneal administration of gefitinib at 60 mg/kg daily (5 days a week) for four weeks resulted in a significant delay in tumor growth. However, tumor growth resumed after the cessation of treatment. In contrast, gefitinib showed no significant tumor growth delay in models with gefitinib-resistant NSCLC lines, such as H157, at a dose of 50 mg/kg.
This compound
Currently, publicly available in vivo efficacy data, such as tumor growth inhibition in xenograft models, for this compound is limited. While preclinical exploration of its in vivo efficacy is underway, detailed studies comparing its anti-tumor activity directly against gefitinib in animal models have not been published. In vitro studies have shown that this compound potently induces the degradation of mutant EGFR in cell lines such as HCC827 (exon 19 deletion) and H3255 (L858R mutation), with DC50 values of 11.7 nM and 22.3 nM, respectively.[6][7][8] This potent in vitro degradation activity suggests a potential for strong in vivo anti-tumor efficacy.
Pharmacokinetics (PK)
A direct comparison of the pharmacokinetic profiles of this compound and gefitinib was conducted in male Wistar rats following a single subcutaneous dose of 8 mg/kg. The key PK parameters are summarized in the table below.
| Parameter | This compound | Gefitinib |
| Dose (mg/kg) | 8 (subcutaneous) | 8 (subcutaneous) |
| Cmax (ng/mL) | 62 | 106 |
| Tmax (h) | 6 | 8 |
| AUC (ng.hr/mL) | 824 | 818 |
| Data sourced from a poster presentation by Waters Corporation on the comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat.[9] |
The data indicates that while the overall exposure (AUC) of this compound and gefitinib was comparable in rats after subcutaneous administration, their absorption and peak concentration profiles differed. Gefitinib reached a higher peak plasma concentration (Cmax) but at a later time point (Tmax) compared to the PROTAC. The larger size and different physicochemical properties of the PROTAC molecule likely influence its absorption and distribution characteristics.
Pharmacodynamics (PD)
The pharmacodynamic effects of both agents are linked to their impact on EGFR and its downstream signaling pathways.
For gefitinib , the PD effect is the inhibition of EGFR autophosphorylation. This effect is concentration-dependent and reversible. Maintaining a plasma concentration of gefitinib above the IC50 for EGFR inhibition is crucial for its therapeutic effect.
For This compound , the primary PD marker is the degradation of the EGFR protein. A key advantage of the PROTAC approach is that the degradation of the target protein can lead to a more sustained and durable biological effect, as the cell needs to resynthesize the protein to restore the signaling pathway. This could potentially translate to less frequent dosing and a more profound and lasting anti-tumor response compared to a reversible inhibitor.
Experimental Protocols
In Vivo Efficacy Study (General Protocol for Gefitinib)
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Cell Line Implantation: Human NSCLC cells (e.g., H322 for sensitive, H157 for resistant) are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Mice are randomized into control and treatment groups. Gefitinib is formulated in a suitable vehicle (e.g., 0.5% Tween 80) and administered via the desired route (e.g., intraperitoneal or oral gavage) at a specified dose and schedule (e.g., 50-60 mg/kg, daily, 5 days/week). The control group receives the vehicle only.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed. Tumor growth inhibition is calculated.
Pharmacokinetic Study (Protocol for this compound vs. Gefitinib in Rats)
-
Animal Model: Male Wistar rats are used.
-
Dosing: this compound and gefitinib are administered subcutaneously at a dose of 8 mg/kg.
-
Blood Sampling: Blood samples are collected from the rats at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of this compound and gefitinib in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Experimental Workflow Diagram
Figure 3: General experimental workflow for in vivo efficacy and PK studies.
Conclusion
Gefitinib has been a cornerstone in the treatment of EGFR-mutant NSCLC, acting as a potent inhibitor of the EGFR signaling pathway. The emergence of PROTAC technology, exemplified by this compound, offers a paradigm shift from inhibition to targeted degradation. While direct in vivo efficacy comparisons are not yet available, the potent in vitro degradation activity of this compound suggests a promising therapeutic potential. The pharmacokinetic data in rats indicates that while overall exposure is similar to gefitinib, the absorption and peak concentration profiles differ, which may have implications for dosing strategies and therapeutic outcomes. Further in vivo studies are crucial to fully elucidate the therapeutic advantages of this PROTAC over its parent inhibitor and to establish its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Unraveling the Mechanism of Gefitinib-Based PROTAC 3: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount in the evaluation of novel therapeutics. This guide provides a comprehensive comparison of Gefitinib-based PROTAC 3 with alternative Epidermal Growth Factor Receptor (EGFR) degraders, focusing on rescue experiments designed to confirm its mechanism of action. Detailed experimental protocols, comparative data, and pathway visualizations are presented to offer a clear and objective analysis.
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate pathogenic EGFR proteins, a key driver in many cancers. It achieves this by simultaneously binding to EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome. To rigorously validate this mechanism, a series of rescue experiments are essential. These experiments are designed to demonstrate that the degradation of EGFR is dependent on the formation of the ternary complex (EGFR-PROTAC-E3 ligase) and the subsequent activity of the ubiquitin-proteasome system.
Confirming the Ternary Complex: Competitive Antagonism
A key validation step is to show that the degradation of EGFR by PROTAC 3 can be "rescued" or blocked by competitively inhibiting the formation of the ternary complex. This is achieved by co-treating cells with PROTAC 3 and an excess of a molecule that binds to either the EGFR or the E3 ligase binding site of the PROTAC.
1. Competition with Free Gefitinib: By introducing a high concentration of free Gefitinib, the binding of PROTAC 3 to EGFR is outcompeted. This prevents the formation of the ternary complex, and therefore, EGFR degradation should be inhibited.
2. Competition with an E3 Ligase Ligand: Similarly, co-treatment with a high concentration of a ligand that binds to the same E3 ligase as PROTAC 3 (e.g., a VHL ligand for a VHL-recruiting PROTAC) will prevent the PROTAC from engaging the E3 ligase, thereby rescuing EGFR from degradation.
Probing the Degradation Pathway: Inhibition of the Ubiquitin-Proteasome System
To confirm that the degradation of EGFR is mediated by the proteasome, cells are pre-treated with inhibitors of this pathway before the addition of PROTAC 3.
1. Proteasome Inhibition: Pre-treatment with a proteasome inhibitor, such as MG132, should block the degradation of ubiquitinated EGFR, leading to an accumulation of the receptor.
2. Neddylation Inhibition: The activity of Cullin-RING E3 ligases, a major class of E3 ligases recruited by PROTACs, is dependent on a process called neddylation. Pre-treatment with a neddylation inhibitor, such as MLN4924, will inactivate the E3 ligase and thus prevent EGFR degradation.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound can be benchmarked against other EGFR-targeting PROTACs. The following tables summarize key performance metrics, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability. Lower values indicate higher potency.
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC 3 | Gefitinib | VHL | HCC827 (del19) | 11.7 | - | [1][2] |
| PROTAC 3 | Gefitinib | VHL | H3255 (L858R) | 22.3 | - | [1][2] |
| MS39 | Gefitinib | VHL | HCC827 (del19) | 5.0 | - | |
| MS154 | Gefitinib | CRBN | HCC827 (del19) | 11 | - | |
| Compound 14 | Gefitinib | CRBN | HCC827 (del19) | 0.26 | 4.91 (96h) | |
| CP17 | Osimertinib | VHL | HCC827 (del19) | 0.49 | 1.6 | |
| SIAIS125 | Canertinib | CRBN | PC9 (del19) | 100 | 2.6 |
Note: "-" indicates data not available in the cited sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Competitive Rescue with Gefitinib or VHL Ligand
-
Cell Culture: Plate cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a high concentration of free Gefitinib (e.g., 1-10 µM) or a VHL ligand (e.g., VH298, 1-10 µM) for 2 hours.
-
PROTAC Treatment: Add this compound at its DC50 concentration to the pre-treated cells and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blot analysis to determine the protein levels of EGFR. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Proteasome and Neddylation Inhibition Rescue
-
Cell Culture: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., MG132, 10 µM) or a neddylation inhibitor (e.g., MLN4924, 1 µM) for 2 hours.
-
PROTAC Treatment: Add this compound at its DC50 concentration and incubate for the desired time (e.g., 8-24 hours).
-
Cell Lysis and Western Blotting: Follow steps 4 and 5 from Protocol 1 to analyze EGFR protein levels.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz.
By employing these rescue experiments and comparing the performance against alternative degraders, researchers can confidently validate the mechanism of action of this compound and assess its therapeutic potential. The provided protocols and visualizations serve as a practical guide for designing and interpreting these critical studies.
References
A Comparative Guide to Cross-Resistance Studies with Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gefitinib-based PROTAC 3 with alternative therapeutic agents, focusing on their efficacy in the context of acquired resistance in non-small cell lung cancer (NSCLC). The data presented is compiled from publicly available research to facilitate an objective evaluation of this novel protein degrader against established tyrosine kinase inhibitors (TKIs).
Introduction to this compound
This compound is a proteolysis-targeting chimera designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR). It comprises the EGFR inhibitor Gefitinib linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule brings EGFR into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a potential strategy to overcome resistance mechanisms that affect the binding of traditional TKIs.
Comparative Efficacy Analysis
The following tables summarize the in vitro efficacy of this compound and other EGFR-targeted therapies in various NSCLC cell lines, each harboring different EGFR mutations.
Table 1: EGFR Degradation Efficiency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | Cell Line | EGFR Mutation | DC50 (nM) |
| This compound | HCC827 | Exon 19 Deletion | 11.7[1][2][3] |
| H3255 | L858R | 22.3[1][2][3] | |
| PROTAC EGFR degrader 2 | - | - | 36.51[4][5] |
| PROTAC EGFR degrader 5 | HCC827 | Exon 19 Deletion | 34.8[6] |
| PROTAC EGFR degrader 6 | HCC827 | Exon 19 Deletion | 45.2[7] |
| PROTAC EGFR degrader 8 | HCC827 | - | 15.56[8] |
| CP17 (PROTAC) | HCC827 | Exon 19 Deletion | 0.49[9][10] |
| H1975 | L858R/T790M | 1.56[10] | |
| Compound 6h (PROTAC) | Ba/F3 | Del19/T790M/C797S | 8[11] |
Table 2: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell proliferation.
| Compound | Cell Line | EGFR Mutation | IC50 (nM) |
| Gefitinib | HCC827 | Exon 19 Deletion | 13.06[12] |
| H3255 | L858R | ~10-50[13] | |
| H1975 | L858R/T790M | >4000[12] | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8[14] |
| H3255 | L858R | 0.3[14] | |
| H1975 | L858R/T790M | 57[14] | |
| Osimertinib | PC-9 | Exon 19 Deletion | 8[15] |
| H1975 | L858R/T790M | 11[15] | |
| CP17 (PROTAC) | HCC827 | Exon 19 Deletion | 1.6[10] |
| H1975 | L858R/T790M | 32[10] | |
| PROTAC EGFR degrader 2 | - | - | 4.0[4][5] |
| PROTAC EGFR degrader 8 | H1975 | - | 7.72[8] |
| PC-9 | - | 121.9[8] | |
| HCC827 | - | 14.21[8] | |
| Compound 6h (PROTAC) | Ba/F3 | Del19/T790M/C797S | 20[11] |
Key Findings from Cross-Resistance Studies
-
Activity against Activating Mutations: this compound effectively degrades EGFR with activating mutations such as Exon 19 deletion and L858R, as demonstrated by its low nanomolar DC50 values in HCC827 and H3255 cell lines.
-
Ineffectiveness against T790M Mutation: A critical limitation of this compound is its lack of efficacy against the T790M resistance mutation. This is because the Gefitinib warhead does not effectively bind to the T790M mutant EGFR kinase domain.
-
Superiority of Next-Generation PROTACs: Newer generation PROTACs, such as CP17, which utilize different EGFR binders, have demonstrated potent degradation and anti-proliferative activity against T790M-mutant EGFR. For instance, CP17 shows a DC50 of 1.56 nM and an IC50 of 32 nM in the H1975 (L858R/T790M) cell line.[10]
-
Comparison with TKIs: While Gefitinib loses its efficacy in the presence of the T790M mutation, third-generation TKIs like Osimertinib are specifically designed to target this resistant form of EGFR and show high potency. Afatinib, a second-generation TKI, retains some activity against T790M but is less potent than Osimertinib.
Visualizing the Mechanisms
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of this compound
Caption: Mechanism of action of this compound leading to EGFR degradation.
Experimental Workflow for Cross-Resistance Assessment
Caption: General experimental workflow for assessing cross-resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the tested compounds.
-
Cell Seeding: Seed NSCLC cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Gefitinib, Osimertinib, Afatinib) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16][17][18]
Western Blot for EGFR Degradation
This protocol is used to determine the DC50 values of the PROTAC compounds.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000 dilution).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control for each concentration. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.[19][20]
Conclusion
This compound demonstrates a novel mechanism for targeting EGFR and is effective against cancers harboring activating EGFR mutations. However, its efficacy is limited by the T790M resistance mutation. This guide highlights the importance of considering the specific EGFR mutation status when evaluating the potential of EGFR-targeted therapies. Newer generation PROTACs and third-generation TKIs offer promising alternatives for overcoming Gefitinib resistance, underscoring the dynamic landscape of targeted cancer therapy. The provided experimental protocols offer a standardized framework for conducting further comparative studies in this critical area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PROTAC EGFR degrader 2 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC EGFR degrader 5 | TargetMol [targetmol.com]
- 7. biocat.com [biocat.com]
- 8. PROTAC EGFR degrader 8 | EGFR | TargetMol [targetmol.com]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Gefitinib-Based PROTAC 3 Poised to Overcome the Limitations of Traditional EGFR Inhibitors
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) inhibitors like gefitinib (B1684475) have been transformative. However, the emergence of drug resistance curtails their long-term efficacy. A novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a promising strategy to overcome these limitations. This guide provides a detailed comparison of a gefitinib-based PROTAC, referred to as PROTAC 3, with conventional EGFR inhibitors, supported by available experimental data.
Dueling Mechanisms: Inhibition vs. Degradation
The fundamental difference between EGFR inhibitors and Gefitinib-based PROTAC 3 lies in their mechanism of action. Traditional inhibitors, such as gefitinib, function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[1] In contrast, this compound is a heterobifunctional molecule that not only binds to EGFR but also recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Superior Efficacy in EGFR Degradation
A key advantage of this compound is its ability to induce potent and selective degradation of mutant EGFR. Experimental data demonstrates its high efficiency in degrading EGFR with the exon 19 deletion and the L858R mutation, which are common in NSCLC.[2] Notably, this degradation is achieved at nanomolar concentrations, while wild-type EGFR remains largely unaffected at concentrations up to 10 µM, suggesting a favorable therapeutic window and potentially reduced side effects compared to inhibitors that also target wild-type EGFR.
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) |
| This compound | HCC827 | Exon 19 deletion | 11.7[2] | >95 |
| This compound | H3255 | L858R | 22.3[2] | >95 |
| Gefitinib | HCC827 / H3255 | Exon 19 del / L858R | No significant degradation at 1µM[1] | - |
Table 1: Comparative Efficacy in EGFR Degradation. DC50: half-maximal degradation concentration; Dmax: maximum degradation.
Overcoming Drug Resistance: A Paradigm Shift
A major clinical challenge with EGFR inhibitors is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation. While direct experimental data on the efficacy of this compound against the T790M mutation is limited in the reviewed literature, the PROTAC mechanism offers a theoretical advantage. By targeting the EGFR protein for degradation, PROTACs may be less susceptible to resistance mechanisms that rely on mutations in the drug-binding site. The ability to eliminate the entire protein, rather than just blocking its activity, presents a promising strategy to combat resistance.[3]
In Vitro and In Vivo Performance: A Glimpse into Preclinical Data
While comprehensive head-to-head in vivo studies are not widely available in the public domain, initial pharmacokinetic data from a study in rats provides a preliminary comparison between this compound and gefitinib.
| Parameter | This compound | Gefitinib |
| Tmax (h) | 6 | 8 |
| AUC (ng.hr/mL) | 824 | 818 |
Table 2: Comparative Pharmacokinetics in Rats (Subcutaneous Dosing). [4] Tmax: time to maximum plasma concentration; AUC: area under the curve.
This initial data suggests comparable systemic exposure between the two compounds when administered subcutaneously. However, it is important to note that a study comparing a novel gefitinib-based PROTAC (compound 6) to "PROTAC3" and gefitinib indicated that the PROTACs were less potent in cell growth inhibition, potentially due to lower cell permeability.[1] This highlights the need for further optimization and more extensive in vivo efficacy studies for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A standard MTT assay is employed to determine the half-maximal inhibitory concentration (IC50) of the compounds on cell proliferation.
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, H3255) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or gefitinib.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blot for EGFR Degradation
Western blotting is used to quantify the levels of EGFR protein following treatment.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or gefitinib for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the extent of EGFR degradation.
In Vivo Xenograft Model
Animal studies are crucial for evaluating the in vivo efficacy of the compounds.
-
Cell Implantation: Subcutaneously inject NSCLC cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, gefitinib, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm EGFR degradation).
Conclusion
This compound represents a promising evolution from traditional EGFR inhibitors. Its distinct mechanism of action, leading to the degradation of mutant EGFR, offers the potential for greater efficacy, selectivity, and a means to overcome acquired resistance. While the currently available data is encouraging, further comprehensive head-to-head studies, particularly in resistant models and in vivo, are necessary to fully elucidate its therapeutic advantages over established EGFR inhibitors like gefitinib. The continued development of this and other PROTAC-based therapies holds significant promise for advancing the treatment of NSCLC and other EGFR-driven cancers.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Gefitinib-based PROTAC 3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds like Gefitinib-based PROTAC 3 are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the safe disposal of this potent Epidermal Growth Factor Receptor (EGFR) degrader.
This compound is categorized as a cytotoxic compound due to its mechanism of action, which involves targeting and degrading proteins essential for cell proliferation.[1] Therefore, its disposal must adhere to strict protocols for hazardous waste management.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment.[2] The following PPE is mandatory to minimize exposure risks:
| PPE Category | Item | Specifications & Recommendations |
| Eye and Face Protection | Safety Goggles/Glasses | Must be worn at all times to protect from splashes.[2] Should be ANSI Z87.1-compliant with side shields for additional protection.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of solutions or large-volume transfers.[3] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2][4] Inspect gloves for tears before use and change them immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect skin and clothing from potential splashes.[3] |
| Respiratory Protection | Suitable Respirator | Required when handling the solid compound to avoid dust inhalation or when working with solutions in poorly ventilated areas.[2] |
Disposal Procedures for this compound
All waste contaminated with this compound must be treated as cytotoxic waste.[4] The guiding principle is to segregate this waste stream from general laboratory trash to ensure it undergoes the appropriate destruction process.
Step 1: Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, vials, and bench paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] These containers are typically color-coded purple to signify cytotoxic waste.[5][6]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, clearly labeled, and appropriate hazardous waste container.[2] Under no circumstances should this waste be disposed of down the drain. [2][7]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in an approved sharps container that is also labeled for cytotoxic waste.[4][6]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and include information about the contents.[6][8]
-
Waste should be stored in a secure area, and it is advisable to avoid letting it accumulate in large quantities.[7]
Step 3: Final Disposal
-
The universally accepted and required method for the final disposal of cytotoxic waste is high-temperature incineration .[4][5] This process ensures the complete and irreversible destruction of the hazardous compounds.[5]
-
Arrange for the collection of cytotoxic waste by a licensed hazardous waste management service.
Experimental Protocol: General Handling of PROTAC Compounds
While a specific degradation protocol for this compound is not publicly available, the following general handling procedures are essential for safety:
-
Avoid Contact: Prevent direct contact with the eyes, skin, and clothing.[2]
-
Prevent Aerosolization: Take measures to prevent the formation of dust and aerosols during handling.[2]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]
-
Storage: Store the compound in its solid form at -20°C and in solvent at -80°C, protected from direct sunlight.[2]
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Gefitinib-based PROTAC 3
Essential Safety and Handling Guide for Gefitinib-based PROTAC 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a novel compound combining a potent kinase inhibitor with a protein degradation-inducing moiety, it requires stringent safety precautions to minimize exposure and ensure a safe laboratory environment. The following procedures are based on the known hazards of Gefitinib and best practices for handling potent, biologically active compounds like Proteolysis-Targeting Chimeras (PROTACs).
Compound Overview
This compound is a hetero-bifunctional molecule that links the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design enables the targeted degradation of specific EGFR mutants by hijacking the cell's ubiquitin-proteasome system.[1][2] Given its mechanism and the properties of its parent compound, this compound should be handled as a potent, potentially hazardous substance.
Hazard Identification and Classification
The safety profile of this compound is not fully established. Therefore, precautions should be based on the hazards associated with Gefitinib.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[3][4][5][6] |
| Carcinogenicity | Suspected of causing cancer.[3][4][5][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4][5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][6] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves. | Safety glasses with side shields. | Fully buttoned lab coat. | Not generally required. |
| Weighing & Solution Prep (Solid Compound) | Double-gloving with nitrile gloves.[7] | Chemical splash goggles.[7] | Disposable, low-permeability gown over lab coat.[8][9] | NIOSH-approved N95 or higher respirator.[7][9] |
| Handling of Solutions (In Vitro/In Vivo) | Double-gloving with nitrile gloves.[7] | Safety glasses with side shields.[7] For splash risks, use goggles or a face shield.[9][10] | Fully buttoned lab coat.[7] | Not required if handled in a certified chemical fume hood or biological safety cabinet. |
| Animal Dosing | Double-gloving with nitrile gloves.[7] | Safety glasses and/or face shield to protect from splashes.[10] | Disposable gown. | Recommended if there is a risk of aerosol generation.[7] |
| Waste Disposal | Double-gloving with nitrile gloves. | Safety glasses with side shields. | Lab coat or disposable gown. | Not generally required. |
| Spill Cleanup | Double-gloving with chemical-resistant gloves. | Chemical splash goggles and face shield. | Disposable, chemical-resistant gown or coverall; shoe covers.[9] | NIOSH-approved N95 or higher respirator.[9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and prevent contamination.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks while wearing appropriate PPE.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[7]
-
Follow supplier recommendations for storage temperature, typically -20°C or -80°C, to ensure stability.[1][7][10]
-
-
Preparation of Stock Solutions (Perform in a certified chemical fume hood):
-
Assemble all necessary materials (compound, solvent, vials, pipettes, etc.) inside the fume hood before starting.
-
Wear the appropriate PPE for handling the solid compound (double gloves, disposable gown, goggles, and respirator).
-
Use dedicated spatulas and weighing paper.[7] Avoid generating dust.
-
Prepare the solution by slowly adding solvent to the solid to prevent splashing.
-
Cap the vial securely and vortex or sonicate as needed to dissolve the compound.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.
-
-
In Vitro / In Vivo Procedures:
-
All handling of the compound, including dilutions and plating, should be performed in a chemical fume hood or biological safety cabinet to prevent aerosol generation.
-
Use appropriate pipetting techniques to avoid splashes.
-
For animal studies, perform dosing in a designated facility approved for handling potent compounds.[7]
-
Handle animal waste (bedding, feces) as potentially contaminated and dispose of it as hazardous chemical waste according to institutional guidelines.[7]
-
-
Spill and Emergency Procedures:
-
Small Spill:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand), working from the outside in.[10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or decontaminating solution, followed by soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately and follow your institution's emergency procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air.[3]
-
Ingestion: Wash out mouth with water.[3] Seek immediate medical attention.
-
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.[7] Do not dispose of this material down the drain.[10][11]
-
Solid Waste: All disposable materials that have come into contact with the PROTAC (e.g., gloves, gowns, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[7][11]
-
Liquid Waste: Unused stock solutions, contaminated media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container.[7][11] Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-proof sharps container for hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous chemical waste disposal.[10]
Workflow Visualization
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. dupont.com.sg [dupont.com.sg]
- 9. ohsinsider.com [ohsinsider.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
